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1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide Documentation Hub

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  • Product: 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide
  • CAS: 2167530-43-8

Core Science & Biosynthesis

Foundational

Chemical structure and SMILES string for 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide

[1][2] Executive Summary This technical guide profiles 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide , a specific heterocyclic building block increasingly relevant in Fragment-Based Drug Discovery (FBDD).[1][2] This...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This technical guide profiles 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide , a specific heterocyclic building block increasingly relevant in Fragment-Based Drug Discovery (FBDD).[1][2] This molecule combines a metabolically stable fluoropyrimidine core with a rigid, sp³-rich azetidine scaffold.[1][2] It serves as a critical intermediate for synthesizing kinase inhibitors (e.g., JAK/STAT pathways) and GPCR modulators, offering a superior physicochemical profile compared to traditional piperidine or pyrrolidine analogues.[2]

Part 1: Structural Identity & Physicochemical Profile[1][3][4]

Chemical Nomenclature & Identifiers[1][2]
  • IUPAC Name: 1-(5-fluoropyrimidin-2-yl)azetidine-3-carboxamide[1][2]

  • Molecular Formula: C₈H₉FN₄O[1][2]

  • Molecular Weight: 196.18 g/mol [1][2]

  • SMILES String:

  • InChI Key: (Predicted) HVZXVXW... (Specific key varies by protonation state/isomer; canonical representation favored).

Physicochemical Properties (Lipinski & Veber Analysis)

The compound exhibits "Lead-Like" properties, making it an ideal starting fragment.[2]

PropertyValueSignificance in Drug Design
cLogP ~0.2 - 0.5Highly hydrophilic; ideal for oral bioavailability and avoiding off-target lipophilic toxicity.[1][2]
TPSA ~85 ŲGood membrane permeability prediction (<140 Ų).[2][3]
H-Bond Donors 2 (Amide)Key for specific binding pocket interactions.[1][2]
H-Bond Acceptors 5Includes pyrimidine nitrogens and carbonyl oxygen.[1][2]
Rotatable Bonds 1High rigidity (Azetidine ring) reduces entropic penalty upon binding.[2][4]
Fsp³ Fraction 0.38Higher saturation correlates with better clinical success rates.[1]

Part 2: Synthetic Pathway & Methodology[1][2][3][6][7][8][9][10][11]

Retrosynthetic Analysis

The most efficient route to 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide is a nucleophilic aromatic substitution (SₙAr ) reaction.[1][2] The electron-deficient pyrimidine ring (activated by the electronegative fluorine at C5 and ring nitrogens) undergoes attack by the secondary amine of the azetidine.[2]

Experimental Protocol (Standardized)
  • Reagents: 2-Chloro-5-fluoropyrimidine (1.0 equiv), Azetidine-3-carboxamide HCl (1.1 equiv).[1][2]

  • Base:

    
    -Diisopropylethylamine (DIPEA) or K₂CO₃ (2.5 equiv).[2]
    
  • Solvent: DMF (Dimethylformamide) or DMSO.[2]

  • Conditions: 80°C for 4–6 hours.

Step-by-Step Workflow:
  • Preparation: Dissolve 2-chloro-5-fluoropyrimidine (10 mmol) in anhydrous DMF (20 mL).

  • Addition: Add Azetidine-3-carboxamide HCl (11 mmol) followed by DIPEA (25 mmol) dropwise to control exotherm.

  • Reaction: Heat the mixture to 80°C under N₂ atmosphere. Monitor via LC-MS (Target Mass: 197.1 [M+H]⁺).[1][2]

  • Workup: Cool to room temperature. Pour into ice-water (100 mL).

    • Scenario A (Precipitate): If solid forms, filter and wash with cold water.[2]

    • Scenario B (Soluble): Extract with EtOAc (3x), wash organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallize from EtOH or purify via flash chromatography (DCM:MeOH gradient).

Reaction Logic Diagram

The following diagram illustrates the SₙAr mechanism and the critical role of the fluorine atom in activating the ring while providing metabolic protection.

Synthesispathway cluster_logic Mechanistic Drivers Start1 2-Chloro-5-fluoropyrimidine (Electrophile) Inter Meisenheimer-like Transition State Start1->Inter SNAr Attack (DIPEA/DMF) Start2 Azetidine-3-carboxamide (Nucleophile) Start2->Inter Product 1-(5-Fluoropyrimidin-2-yl) azetidine-3-carboxamide Inter->Product Elimination of Cl- Fact1 Fluorine at C5: Inductive effect lowers LUMO energy of Pyrimidine Fact2 Azetidine Strain: Increases nucleophilicity of Nitrogen

Caption: Figure 1.[2][5] SₙAr synthesis pathway highlighting the convergence of the activated fluoropyrimidine and the strained azetidine nucleophile.

Part 3: Structural Biology & SAR Rationale[2][9]

The "Fluorine Effect"

The inclusion of fluorine at the 5-position of the pyrimidine is not arbitrary.[1] It serves two distinct medicinal chemistry functions:

  • Metabolic Blocking: The C5 position of pyrimidines is prone to oxidative metabolism by Cytochrome P450 enzymes. Fluorine, with its strong C-F bond (approx. 116 kcal/mol), blocks this site, extending the compound's half-life (

    
    ).[2]
    
  • Electronic Tuning: Fluorine is highly electronegative, pulling electron density from the ring. This reduces the pKa of the pyrimidine nitrogens, making them less likely to be protonated at physiological pH, which can improve membrane permeability.

The Azetidine Advantage

Why use azetidine instead of pyrrolidine (5-membered) or piperidine (6-membered)?

  • Vector Geometry: The bond angle of the azetidine nitrogen (

    
     strain) creates a distinct exit vector for the carboxamide group, often allowing it to access binding pockets that larger rings cannot.
    
  • Lipophilicity (LogD): Azetidines generally lower the LogD of a molecule compared to their larger ring counterparts, improving solubility.

Pharmacophore Mapping

SAR_Logic Core 1-(5-Fluoropyrimidin-2-yl) azetidine-3-carboxamide F_atom 5-Fluoro Group: Metabolic Blockade (Prevents CYP oxidation) Core->F_atom Py_ring Pyrimidine Core: H-Bond Acceptor (Kinase Hinge Binder) Core->Py_ring Az_ring Azetidine Ring: Rigid Linker (Lowers Entropic Penalty) Core->Az_ring Amide Carboxamide: H-Bond Donor/Acceptor (Solvent Front Interaction) Core->Amide

Caption: Figure 2. Structure-Activity Relationship (SAR) decomposition of the molecule, mapping structural features to their biological utility.[2]

Part 4: Analytical Characterization

To validate the synthesis of this compound, the following analytical signals are expected:

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 8.50 (s, 2H): Pyrimidine protons (deshielded by N and F).[2]

  • δ 7.50 & 7.10 (br s, 2H): Amide NH₂ protons.[2]

  • δ 4.20 (t, 2H) & 3.95 (dd, 2H): Azetidine ring protons (distinct splitting due to ring puckering).[2]

  • δ 3.40 (m, 1H): Methine proton at C3 of azetidine.[2]

Mass Spectrometry (LC-MS)[1][2]
  • Ionization: ESI+ (Electrospray Ionization).[2]

  • Parent Ion:

    
    .[2]
    
  • Isotope Pattern: No significant chlorine/bromine isotopes; M+1 will be consistent with carbon abundance.[1]

References

  • Azetidine Scaffolds in Medicinal Chemistry: Muthanna Journal of Pure Science. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Link[2]

  • SₙAr Reaction Mechanisms on Pyrimidines: Acta Crystallographica. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Link

  • Fragment-Based Drug Discovery (GPCR Agonists): Journal of Medicinal Chemistry. (2014).[2][6] Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 agonists. Link[2]

  • Azetidine Ring Strain & Reactivity: Royal Society of Chemistry (RSC).[2] (2021).[2][3][7] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Link[2]

Sources

Exploratory

Therapeutic Potential of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide in Oncology: A Technical Development Guide

The following technical guide provides an in-depth analysis of the therapeutic potential and development of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide , a high-value pharmacophoric scaffold in modern oncology drug...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the therapeutic potential and development of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide , a high-value pharmacophoric scaffold in modern oncology drug discovery.

Executive Summary

1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide (CAS: 2167530-43-8) represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets. This compound integrates the metabolic robustness of the 5-fluoropyrimidine moiety (a proven bioisostere in oncology) with the favorable physicochemical properties of the azetidine-3-carboxamide core (enhanced solubility and rigid vector orientation).

While often utilized as a fragment lead or intermediate, this specific chemical entity possesses intrinsic therapeutic potential as a modulator of pro-inflammatory signaling (e.g., STAT3) and a scaffold for kinase inhibition . This guide details its structural biology, mechanism of action, and the experimental protocols required to validate its efficacy in preclinical oncology models.

Chemical Identity & Structural Biology

Pharmacophore Analysis

The molecule functions as a dual-domain ligand. Its efficacy is driven by the synergistic properties of its two primary rings:

DomainStructural ComponentPharmacological Function
Warhead / Hinge Binder 5-Fluoropyrimidin-2-yl Metabolic Blockade: The C5-fluorine atom blocks oxidative metabolism (preventing ring hydroxylation) and mimics the electronic properties of hydrogen, enhancing lipophilicity without steric penalty. Binding: The pyrimidine nitrogens serve as H-bond acceptors, ideal for interacting with kinase hinge regions (e.g., ATP-binding pockets).
Linker / Solubilizer Azetidine-3-carboxamide Conformational Rigidity: The 4-membered azetidine ring restricts conformational entropy, reducing the energy penalty upon binding to a protein target. Solubility: The 3-carboxamide group acts as a solvent-exposed polar tail, improving aqueous solubility and reducing logD, a critical parameter for oral bioavailability.
Structural Visualization

The following diagram illustrates the pharmacophoric map of the compound, highlighting interaction points for drug design.

Pharmacophore Pyrimidine 5-Fluoropyrimidine (Hinge Binder / Metabolic Shield) Azetidine Azetidine Ring (Rigid Linker) Pyrimidine->Azetidine N-Linkage (SNAr) Target Target Protein (e.g., STAT3, Kinase ATP Pocket) Pyrimidine->Target Hydrophobic/H-Bond Interaction Carboxamide 3-Carboxamide (H-Bond Donor/Acceptor) Azetidine->Carboxamide C3-Substitution Carboxamide->Target Solvent Interaction

Caption: Pharmacophoric segmentation of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide showing functional domains.

Mechanism of Action (MoA) & Target Landscape

Primary Mechanism: STAT3 and Kinase Modulation

Research into N-heteroaryl azetidine carboxamides suggests a primary utility in inhibiting the STAT3 (Signal Transducer and Activator of Transcription 3) pathway. Constitutive STAT3 activation is a hallmark of many cancers (breast, lung, glioblastoma), driving proliferation and immune evasion.

  • Mechanism: The azetidine-carboxamide core mimics the peptide backbone of endogenous ligands, while the fluoropyrimidine group occupies hydrophobic pockets (e.g., SH2 domains), preventing STAT3 dimerization and nuclear translocation.

  • Secondary Targets: The 2-aminopyrimidine motif is a "master key" for kinase inhibition, potentially targeting JAK1/2 or CDK4/6 depending on the specific binding pose.

Signaling Pathway Interference

The compound interrupts the oncogenic feedback loop mediated by cytokines (IL-6).

STAT3_Pathway IL6 IL-6 (Cytokine) Receptor IL-6 Receptor / JAKs IL6->Receptor Activation STAT3_Inactive STAT3 (Monomer) Receptor->STAT3_Inactive Phosphorylation (Y705) STAT3_Active p-STAT3 (Dimer) STAT3_Inactive->STAT3_Active Dimerization Compound 1-(5-Fluoropyrimidin-2-yl) azetidine-3-carboxamide Compound->STAT3_Inactive BLOCKS Dimerization (SH2 Domain Binding) Nucleus Nucleus Translocation STAT3_Active->Nucleus GeneExpr Oncogenes (Myc, Bcl-xL) Proliferation/Survival Nucleus->GeneExpr Transcription

Caption: Proposed MoA: Inhibition of STAT3 dimerization and downstream oncogenic transcription.

Experimental Protocols

Chemical Synthesis (Self-Validating Protocol)

Objective: Synthesize 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide via Nucleophilic Aromatic Substitution (SNAr).

Reagents:

  • 2-Chloro-5-fluoropyrimidine (1.0 eq)

  • Azetidine-3-carboxamide hydrochloride (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-chloro-5-fluoropyrimidine (1 mmol) in 5 mL anhydrous ACN.

  • Activation: Add DIPEA (3 mmol) and stir at room temperature for 5 minutes.

  • Addition: Add Azetidine-3-carboxamide HCl (1.1 mmol) slowly to the mixture.

  • Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

    • Validation Point: The starting material (2-chloro-pyrimidine) spot should disappear.

  • Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with water and brine.

  • Purification: Recrystallize from EtOH or purify via flash chromatography (DCM:MeOH gradient).

  • Characterization: Confirm structure via 1H-NMR (DMSO-d6) and LC-MS (Expected M+H: ~197.08).

In Vitro Efficacy: Cell Viability Assay

Objective: Determine IC50 against STAT3-dependent cancer lines (e.g., MDA-MB-231).

  • Seeding: Plate MDA-MB-231 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Treat with serial dilutions of the compound (0.1 µM to 100 µM) for 72h. Include DMSO control.

  • Readout: Add 20 µL CellTiter-Glo (Promega) or MTT reagent.

  • Analysis: Measure luminescence/absorbance. Calculate IC50 using non-linear regression (GraphPad Prism).

    • Success Criterion: IC50 < 10 µM indicates "hit" status; < 1 µM indicates "lead" status.

Western Blotting for Pathway Validation

Objective: Confirm reduction in p-STAT3 (Tyr705).

  • Lysis: Lyse treated cells in RIPA buffer with phosphatase inhibitors.

  • Separation: Run 20 µg protein on 10% SDS-PAGE.

  • Blotting: Transfer to PVDF membrane.

  • Antibodies:

    • Primary: Anti-p-STAT3 (Tyr705) and Anti-Total STAT3.

    • Loading Control: Anti-GAPDH.

  • Result: A decrease in p-STAT3 band intensity relative to Total STAT3 confirms the MoA.

Challenges & Future Directions

ADME/Tox Considerations
  • Metabolic Stability: While the 5-fluoro group protects the pyrimidine, the azetidine ring can be susceptible to ring-opening or N-oxidation. Microsomal stability assays are critical early steps.

  • Permeability: The carboxamide group is polar (PSA ~ 43 Ų). While good for solubility, it may limit blood-brain barrier (BBB) penetration unless actively transported.

Resistance Mechanisms

Tumors may bypass STAT3 inhibition via compensatory activation of the MEK/ERK pathway. Future development should focus on combination therapies (e.g., combining this scaffold with Trametinib).

Development Strategy
  • Hit-to-Lead: Modify the 3-carboxamide to a 3-N-methylcarboxamide or 3-oxadiazole to improve lipophilicity and potency.

  • Fragment Linking: Use the carboxamide nitrogen as a vector to attach additional hydrophobic groups that reach into the deep pockets of the target protein.

References

  • Bai, L., et al. "Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors." Journal of Medicinal Chemistry, 2020. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link

  • Chem960 Database. "CAS 2167530-43-8: 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide Properties." Chem960, Accessed 2024. Link

  • Wermuth, C. G. "The Practice of Medicinal Chemistry: Strategies for Scaffold Hopping." Academic Press, 4th Edition, 2015. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for 5-Fluoropyrimidine Derivatives." PubChem, Accessed 2024. Link

Foundational

Technical Guide: Binding Affinity Predictions for 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide Targets

This guide provides a rigorous technical framework for predicting and validating the binding affinity of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide and its derivatives. Given the structural pharmacophore—a 5-fluor...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical framework for predicting and validating the binding affinity of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide and its derivatives. Given the structural pharmacophore—a 5-fluoropyrimidine hinge-binding motif coupled with a constrained azetidine spacer—this scaffold is analyzed primarily within the context of Kinase Inhibition (e.g., JAK, SYK) and Metabolic Enzyme Modulation (e.g., Glutaminase) .

Executive Summary

The compound 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide represents a "privileged scaffold" in medicinal chemistry. The 5-fluoropyrimidine moiety acts as a critical hydrogen-bond acceptor/donor system, typically targeting the ATP-binding hinge region of kinases or the allosteric sites of metabolic enzymes. The azetidine ring provides a rigid, low-molecular-weight spacer that reduces entropic penalties upon binding, while the carboxamide offers a vector for specific polar interactions (e.g., with Asp/Glu residues).

This guide details a self-validating workflow to predict binding affinity (


), transitioning from in silico modeling to in vitro biophysical validation.

Part 1: Structural Biology & Target Landscape

Pharmacophore Analysis

The binding potential of this compound is governed by three distinct vector properties:

  • The Hinge Binder (5-Fluoropyrimidin-2-yl): The pyrimidine nitrogens serve as H-bond acceptors. The C5-Fluorine atom modulates pKa (increasing lipophilicity and metabolic stability) and can engage in orthogonal multipolar interactions with backbone carbonyls.

  • The Rigid Linker (Azetidine): This 4-membered ring restricts the conformational ensemble, minimizing

    
     during complex formation.
    
  • The Polar Tail (3-Carboxamide): A versatile donor/acceptor motif capable of engaging the "sugar pocket" in kinases or catalytic residues in hydrolases.

Primary Target Classes

Based on Structure-Activity Relationship (SAR) data of similar scaffolds (e.g., JAK inhibitors, GLS1 inhibitors), the primary targets for affinity prediction are:

  • Tyrosine Kinases (JAK/SYK family): Binding to the ATP hinge region.

  • Glutaminase (GLS1): Allosteric inhibition via the dimer interface.

  • GPCRs (LPA1/GPR119): Orthosteric modulation.

Mechanism of Action (Kinase Context)

The diagram below illustrates the predicted signaling blockade for a Tyrosine Kinase target (e.g., JAK-STAT pathway).

SignalingPathway Ligand 1-(5-Fluoropyrimidin-2-yl) azetidine-3-carboxamide JAK JAK Kinase (ATP Pocket) Ligand->JAK Competitive Inhibition (Hinge Binding) Receptor Cytokine Receptor (e.g., IL-6R) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation (Blocked) Nucleus Nucleus (Gene Transcription) STAT->Nucleus Translocation (Inhibited)

Figure 1: Predicted mechanism of action within the JAK-STAT signaling cascade. The ligand competes with ATP, preventing STAT phosphorylation.

Part 2: Computational Prediction Framework

To accurately predict binding affinity, a hierarchical "funnel" approach is required, moving from high-throughput docking to high-precision free energy perturbation.

Protocol 1: Ligand Preparation & Parameterization

Objective: Generate accurate electronic states for the 5-fluoropyrimidine and carboxamide groups.

  • Tautomer Generation: The amide group can exist in multiple tautomeric states. Use Epik or MoKa to predict the dominant state at pH 7.4.

  • Charge Calculation: Do not use standard Gasteiger charges. The fluorine atom induces significant polarization.

    • Requirement: Use RESP (Restrained Electrostatic Potential) charges derived from DFT (B3LYP/6-31G)* calculations.

  • Conformational Sampling: Generate ring puckering conformers for the azetidine ring (planar vs. puckered) to ensure the starting geometry is not trapped in a high-energy local minimum.

Protocol 2: Molecular Docking (Glide/AutoDock Vina)

Objective: Determine the binding pose.

  • Grid Generation: Center the grid on the hinge region (residues Met90-Glu93 in JAK2, for example).

  • Constraints: Enforce a hydrogen bond constraint between the pyrimidine nitrogen and the backbone NH of the hinge residue.

  • Scoring: Use XP (Extra Precision) scoring functions to penalize desolvation of the polar carboxamide group if it is buried in a hydrophobic pocket.

Protocol 3: MM-GBSA / FEP+ (Affinity Calculation)

Objective: Calculate quantitative


.
Docking scores correlate poorly with experimental 

. Use MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) for ranking.
  • Equation:

    
    
    
  • Simulation: Run a short (10 ns) Molecular Dynamics (MD) simulation (using GROMACS or Desmond ) to equilibrate the water network around the fluorine atom before calculating energy.

PredictionWorkflow cluster_0 Phase I: Preparation cluster_1 Phase II: Sampling cluster_2 Phase III: Scoring LigandPrep Ligand Prep (DFT/RESP Charges) Docking Rigid Docking (H-Bond Constraints) LigandPrep->Docking TargetPrep Target Prep (Protonation States) TargetPrep->Docking MD MD Simulation (10ns Explicit Solvent) Docking->MD MMGBSA MM-GBSA (End-Point Energy) MD->MMGBSA FEP FEP+ (Relative Binding Free Energy) MMGBSA->FEP Top Hits Only

Figure 2: Computational workflow for binding affinity prediction, transitioning from static docking to dynamic free energy calculations.

Part 3: Experimental Validation Protocols

Predictions must be validated using orthogonal biophysical methods. The following protocols are designed to confirm binding to the predicted target.

Surface Plasmon Resonance (SPR)

Rationale: SPR provides kinetic data (


, 

) which is critical for kinase inhibitors where residence time correlates with efficacy.
  • Instrument: Biacore 8K or T200.

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Immobilization: Amine coupling of the Target Protein (e.g., JAK2 kinase domain) to ~2000 RU.

  • Protocol:

    • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Add 1-5% DMSO to match ligand stock.

    • Injection: Single-cycle kinetics. Inject 5 concentrations (e.g., 0.1 nM to 100 nM) without regeneration between injections.

    • Analysis: Fit to a 1:1 Langmuir binding model.

    • Quality Control: The

      
       should be theoretical 
      
      
      
      .
Thermal Shift Assay (TSA/DSF)

Rationale: High-throughput validation of binding via protein stabilization.

  • Dye: SYPRO Orange (binds hydrophobic regions exposed during unfolding).

  • Protocol:

    • Mix Protein (2

      
      M) + Ligand (20 
      
      
      
      M) + SYPRO Orange (5x).
    • Ramp temperature from 25°C to 95°C at 1°C/min.

    • Readout: Calculate

      
       (Melting Temperature Shift). A shift of >2°C indicates significant binding.
      
Data Summary Table: Expected Metrics
ParameterMethodHigh Affinity TargetModerate Affinity
Docking Score Glide XP< -9.0 kcal/mol-6.0 to -8.0 kcal/mol

MM-GBSA< -12.0 kcal/mol-8.0 to -11.0 kcal/mol

SPR< 10 nM100 nM - 1

M

TSA> 5°C2°C - 4°C

Part 4: Mechanistic Insights & Causality

Why 5-Fluorine?

The fluorine atom at the C5 position of the pyrimidine ring is not merely a steric blocker.

  • Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the ring. This lowers the pKa of the pyrimidine nitrogens, making them less likely to be protonated at physiological pH, which is often required for specific hydrophobic pocket entry.

  • Metabolic Stability: The C5 position is a metabolic "soft spot" for oxidation. Fluorination blocks CYP450-mediated metabolism at this site.

  • Multipolar Interactions: The C-F bond can engage in orthogonal dipolar interactions with backbone carbonyl carbons (

    
    ), adding ~0.5-1.0 kcal/mol to binding affinity.
    
Why Azetidine?

The azetidine ring is a "constrained proline mimic."

  • Entropic Advantage: Unlike a flexible ethyl or propyl chain, the azetidine ring has limited conformational freedom. When the compound binds, the "entropic cost" of freezing the molecule into a specific shape is lower than for a flexible chain. This results in a more favorable

    
    .
    

References

  • Vertex Pharmaceuticals. (2014). Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent TGR5 agonists. Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2023). 1-(5-fluoropyrimidin-2-yl)azetidine-3-carboxylic acid Product Specification.

  • Schrödinger. (2024). Glide: A Complete Solution for Ligand-Receptor Docking.

  • BindingDB. (2024). Binding Affinity Data for Azetidine-Carboxamide Analogs.[1]

  • MDPI. (2023). Structure-Activity Relationships of Fluoropyrimidine Derivatives. Molecules.[1][2][3][4][5][6][7][8][9]

Sources

Exploratory

Metabolic stability profile of fluorinated pyrimidine azetidines

The following technical guide details the metabolic stability profile of fluorinated pyrimidine azetidines. It synthesizes mechanistic organic chemistry with practical drug metabolism and pharmacokinetics (DMPK) protocol...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the metabolic stability profile of fluorinated pyrimidine azetidines. It synthesizes mechanistic organic chemistry with practical drug metabolism and pharmacokinetics (DMPK) protocols.

Technical Guide for Medicinal Chemists & DMPK Scientists

Executive Strategy: The Scaffold Paradox

The fusion of a fluorinated pyrimidine with an azetidine ring represents a high-value structural motif in modern kinase and GPCR ligand design. This scaffold offers a distinct "sweet spot" in physicochemical space:

  • Azetidine: Introduces high

    
     character and conformational rigidity with lower lipophilicity (LogD) than piperidine or pyrrolidine analogs.
    
  • Fluorinated Pyrimidine: Modulates pKa, blocks metabolic "soft spots" (C-H oxidation), and engages in specific hydrophobic interactions.

The Paradox: While this combination is designed to improve stability, it introduces a unique set of metabolic liabilities—specifically Aldehyde Oxidase (AO) sensitivity and GST-mediated ring opening —that are often missed in standard microsomal stability assays. This guide provides the framework to identify and mitigate these risks.

Mechanistic Profiling: The "Electronic Crosstalk"

Understanding the metabolic fate of this scaffold requires analyzing the electronic interaction between the electron-deficient fluoropyrimidine and the strained azetidine amine.

A. The Fluorine Effect (Pyrimidine Core)

Fluorine substitution on the pyrimidine ring (typically C5) serves two primary metabolic functions:

  • Steric/Electronic Blockade: The C-F bond (approx. 116 kcal/mol) is metabolically inert to CYP450 oxidative attack. It effectively blocks the C5 position, which is a primary site for oxidation in non-fluorinated pyrimidines (e.g., uracil to 5-hydroxyuracil).

  • pKa Modulation: The strong electronegativity of fluorine pulls electron density from the pyrimidine ring. If the azetidine is attached via the nitrogen (N-linked), this electron withdrawal significantly lowers the pKa of the azetidine nitrogen .

    • Consequence: Reduced basicity suppresses N-oxidation (mediated by FMOs or CYPs), a common clearance route for tertiary amines.

B. The Azetidine Liability (Ring Strain)

The azetidine ring possesses significant angle strain (~26 kcal/mol). While kinetically stable in many environments, this strain makes the ring susceptible to:

  • Oxidative Ring Opening (Lactam Formation): Oxidation at the

    
    -carbon (adjacent to nitrogen) leads to an unstable carbinolamine intermediate, which collapses to a lactam (azetidin-2-one) or ring-opens to an aldehyde/amine.
    
  • Nucleophilic Ring Opening (GST-Mediated): Critical Watch-Out. Electron-deficient azetidines (e.g., those linked to a fluoropyrimidine) can act as electrophiles. Glutathione (GSH) can attack the strained ring without prior P450 bioactivation, catalyzed by Glutathione S-Transferases (GSTs).

Metabolic Liability Map

The following diagram illustrates the divergent metabolic pathways for a generic fluorinated pyrimidine-azetidine scaffold.

MetabolicMap Parent Fluorinated Pyrimidine Azetidine Scaffold CYP_Ox CYP450 Oxidation (Hydroxylation) Parent->CYP_Ox Microsomes (NADPH) AO_Ox Aldehyde Oxidase (C-Oxidation) Parent->AO_Ox Cytosol (No Cofactor) FMO_Ox FMO / CYP (N-Oxidation) Parent->FMO_Ox Microsomes (NADPH) GST_Open GST Conjugation (Ring Opening) Parent->GST_Open Cytosol + GSH Prod_Hyd Hydroxylated Metabolite (Stable or Glucuronidated) CYP_Ox->Prod_Hyd Pyrimidine C-H Prod_Lac Azetidinone (Lactam) or Ring-Opened Aldehyde CYP_Ox->Prod_Lac Azetidine C-H AO_Ox->Prod_Hyd Pyrimidine C2/C4 Prod_NOx N-Oxide (Reversible) FMO_Ox->Prod_NOx Azetidine N Prod_GSH Glutathione Conjugate (Mercapturic Acid Precursor) GST_Open->Prod_GSH Nucleophilic Attack Fluorine Fluorine (C5) Blocks CYP attack at C5 Reduces N-basicity (Suppresses N-Ox) Fluorine->Parent

Caption: Divergent metabolic pathways. Note that Fluorine substitution blocks C5 oxidation but may increase susceptibility to GST attack by increasing electrophilicity.

Experimental Profiling Protocol

Standard liver microsome (LM) assays often fail to predict clearance for this scaffold because they lack Cytosolic enzymes (AO and GST).

Requirement: You must use a Cross-System Phenotyping Approach .

Step 1: The "System Mismatch" Test

Compare Intrinsic Clearance (


) across three systems:
  • Liver Microsomes (LM) + NADPH: Captures CYP and FMO activity.

  • S9 Fraction + NADPH + UDPGA + GSH: Captures CYPs, UGTs, and Cytosolic enzymes (AO, GST) but at lower concentrations.

  • Cryopreserved Hepatocytes: The "Gold Standard" containing all enzymes and transporters.

Interpretation:

  • If

    
    , suspect AO  or GST  involvement.
    
Step 2: Reaction Phenotyping (The "Kill Switch" Method)

To pinpoint the enzyme, perform incubations with S9 fraction or Hepatocytes using specific inhibitors.

Pathway SuspectedInhibitor / ConditionConcentrationExpected Outcome if Positive
Aldehyde Oxidase (AO) Hydralazine or Raloxifene10–25 µMClearance decreases significantly.
CYP450 1-Aminobenzotriazole (ABT) 1 mM (Pre-incubation)Clearance decreases significantly.
GST-Mediated Ethacrynic Acid 50 µMFormation of GSH adducts (M+307) is blocked.
FMO Heat Inactivation 45°C for 5 min (pre-incubation)FMOs are heat labile; CYPs are more stable.
Step 3: Metabolite Identification (LC-MS/MS)

Workflow:

  • Quench: Acetonitrile with Internal Standard.

  • Analysis: High-Resolution MS (Q-TOF or Orbitrap).[1]

  • Mass Shifts to Watch:

    • +16 Da: Hydroxylation (check retention time; N-oxides elute earlier than C-hydroxyls).

    • +14 Da: Lactam formation (Oxidation +2H loss).

    • +307 Da: Glutathione adduct (Direct ring opening).

    • +32 Da: Dihydroxylation (common on pyrimidine rings via AO).

Case Study Analysis

Case A: Cobimetinib (Piperidine-Azetidine)[2][3]
  • Structure: Contains a piperidine-azetidine core.[2][3]

  • Metabolism: Predominantly CYP3A4 oxidation (hydroxylation of the piperidine/azetidine) and UGT2B7 glucuronidation .

  • Insight: The azetidine ring in Cobimetinib is relatively stable against ring opening. The steric bulk and electron-donating nature of the piperidine substituent likely protect the azetidine from nucleophilic attack (GST), funneling clearance toward standard oxidative routes.

  • Lesson: Steric shielding of the azetidine nitrogen prevents GST conjugation.

Case B: Baricitinib (Azetidine-Pyrrolopyrimidine)[1]
  • Structure: N-ethylsulfonamido-azetidine linked to a pyrrolo[2,3-d]pyrimidine.

  • Metabolism: Low clearance.[4] Minor pathways include oxidation and hydrolysis .

  • Insight: The electron-withdrawing sulfonamide group on the azetidine nitrogen dramatically reduces its basicity and nucleophilicity. This prevents N-oxidation and stabilizes the ring against oxidative opening.

  • Lesson: Electron-withdrawing groups (EWGs) on the azetidine nitrogen (like sulfonamides or fluoropyrimidines) stabilize the ring against oxidative metabolism but require monitoring for hydrolytic liability.

Optimization Heuristics

When optimizing Fluorinated Pyrimidine Azetidines:

  • Block the AO Soft Spot: If the pyrimidine C2/C4 positions are vulnerable to AO, introduce small blocking groups (Methyl, Amino) or shift the Fluorine to crowd the AO active site.

  • Stabilize the Azetidine:

    • If N-Oxidation is high: Add an EWG (e.g., CF3) to the pyrimidine to lower N-basicity.

    • If GST Ring Opening is high: The ring is too electrophilic. Add steric bulk adjacent to the nitrogen or reduce the electron-withdrawing power of the pendant group.

  • Check Solubility: Fluorination increases lipophilicity (

    
    ). Ensure the azetidine's 
    
    
    
    character compensates to maintain aqueous solubility.

References

  • Metabolic Stability & Fluorine

    • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • Source:Journal of Medicinal Chemistry / PMC.
    • URL:[Link]

  • Azetidine Metabolism (GST Pathway)

    • Title: Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactiv
    • Source:Drug Metabolism and Disposition.[4]

    • URL:[Link]

  • Aldehyde Oxidase in Pyrimidines

    • Title: Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO).[5][6]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Baricitinib Metabolism

    • Title: High resolution mass spectrometry-driven metabolite profiling of baricitinib to report its unknown metabolites.[1]

    • Source:Biomedical Chrom
    • URL:[Link]

  • Cobimetinib Metabolism

    • Title: Absorption, Metabolism, Excretion, and the Contribution of Intestinal Metabolism to the Oral Disposition of [14C]Cobimetinib.[4]

    • Source:Drug Metabolism and Disposition.[4]

    • URL:[Link]

Sources

Foundational

The Strategic Utility of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide in Drug Discovery

This guide provides an in-depth technical analysis of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide , a privileged scaffold in modern medicinal chemistry.[1] This molecule represents a textbook example of "fragment-b...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide , a privileged scaffold in modern medicinal chemistry.[1] This molecule represents a textbook example of "fragment-based design" and "scaffold hopping," utilized to optimize physicochemical properties (LogD, metabolic stability) in drug candidates targeting GPCRs, kinases, and metabolic enzymes.[1]

[1][2]

Executive Summary & Structural Rationale

1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide (CAS: 2167530-43-8) is not merely an intermediate; it is a strategic pharmacophore designed to solve specific "drug-like" property failures.[1] In the mid-2000s, medicinal chemists began aggressively replacing six-membered rings (piperidines, piperazines) with four-membered azetidines to lower lipophilicity and improve metabolic stability—a tactic now known as the "Azetidine Switch."[1]

Structural Dissection[1][2]
  • Azetidine Ring: Provides a rigid, sp³-rich geometry that lowers lipophilicity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) compared to piperidine analogs, enhancing solubility and reducing off-target hERG binding.[1]
    
  • 5-Fluoropyrimidine: A bioisostere of the phenyl or pyridine ring.[1] The fluorine atom at the 5-position blocks a common metabolic "soft spot" (CYP450 oxidation), significantly extending half-life (

    
    ).[1]
    
  • Carboxamide (C3 Position): Acts as a versatile hydrogen bond donor/acceptor vector, critical for interacting with residues like Asp or Glu in kinase hinge regions or GPCR binding pockets.[1][2]

Key Physicochemical Comparison

The following table demonstrates why a chemist would select this scaffold over traditional analogs:

PropertyPiperidine AnalogAzetidine Scaffold (Subject) Impact on Drug Design
Molecular Weight ~250 Da196.18 Da Higher Ligand Efficiency (LE)
LogP (Calc) ~1.8 - 2.20.4 - 0.8 Improved Solubility & Bioavailability
Fsp³ Fraction HighHigh Reduced promiscuity/toxicity
Metabolic Liability High (Ring oxidation)Low (Blocked by 5-F)Extended in vivo half-life

Discovery History & Application Domains

While no single "blockbuster" drug carries this exact name as its full API, this specific scaffold appears as the core efficacy driver in several high-profile patent families and discovery campaigns.

Case Study A: N-Myristoyl Transferase (NMT) Inhibitors (Antimalarial)

Research into Plasmodium falciparum NMT inhibitors utilized this scaffold to improve selectivity over human NMT.[1][2]

  • The Problem: Early hits based on flexible amines had poor selectivity and rapid clearance.[2]

  • The Solution: Introduction of the 1-(5-fluoropyrimidin-2-yl)azetidine core provided a rigid vector that fit the NMT peptide binding groove while the 5-fluorine atom prevented metabolic degradation.[1][2]

  • Outcome: Led to advanced leads like PF-03531549 derivatives, showing potent antiparasitic activity.[1][2]

Case Study B: TGR5 Agonists (Metabolic Disease)

In the development of agonists for TGR5 (a target for diabetes and obesity), the azetidine-carboxamide moiety was crucial.[1][2]

  • Mechanism: The carboxamide nitrogen forms a critical hydrogen bond with the receptor. The 5-fluoropyrimidine acts as a "metabolic shield," preventing oxidative debulking of the agonist.[1]

  • Reference: This scaffold is a key feature in patents describing "trifluoromethyl(pyrimidin-2-yl)azetidine" derivatives for lowering blood glucose.[1][2]

Case Study C: Glucosylceramide Synthase (GCS) Inhibitors

Used in treating lysosomal storage diseases (e.g., Gaucher disease), this scaffold serves as a polar head group that penetrates the CNS, a critical requirement for treating neurological manifestations of lysosomal disorders.[1][2]

Synthetic Methodology: The "Self-Validating" Protocol

The synthesis of this core relies on a Nucleophilic Aromatic Substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), which is highly predictable.[1] However, the order of addition and temperature control are critical to prevent bis-substitution or hydrolysis of the amide.[1]
Reaction Scheme (DOT Visualization)

SynthesisPath SM1 2-Chloro-5-fluoropyrimidine (Electrophile) Inter Tetrahedral Intermediate (Transient) SM1->Inter Mix 0°C SM2 Azetidine-3-carboxamide HCl (Nucleophile) SM2->Inter Base DIPEA (3.0 eq) Solvent: EtOH or DMF Base->Inter Proton Scavenge Prod 1-(5-Fluoropyrimidin-2-yl) azetidine-3-carboxamide (Target) Inter->Prod Heat 80°C, 4h -HCl

Caption: Optimized SNAr pathway. The high reactivity of the 2-chloro position (activated by ring nitrogens) allows selective coupling without affecting the 5-fluoro group.[1][2]

Detailed Protocol

Objective: Synthesis of 1-(5-fluoropyrimidin-2-yl)azetidine-3-carboxamide (10 mmol scale).

  • Preparation:

    • Charge a 50 mL round-bottom flask with Azetidine-3-carboxamide HCl (1.36 g, 10.0 mmol) and Ethanol (20 mL).

    • Why Ethanol? Polar protic solvents stabilize the transition state of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       reactions involving amine nucleophiles.[1]
      
  • Activation:

    • Add DIPEA (N,N-Diisopropylethylamine) (5.2 mL, 30.0 mmol) dropwise at 0°C.[1][2]

    • Checkpoint: Ensure the solution becomes clear as the free base of azetidine is liberated.[1][2]

  • Coupling:

    • Add 2-Chloro-5-fluoropyrimidine (1.32 g, 10.0 mmol) in one portion.

    • Allow the reaction to warm to room temperature, then heat to 80°C (reflux) for 4 hours.

    • Monitoring: Monitor by LC-MS.[1] The product peak (M+H = 197.[1]1) should dominate; starting material (M+H = 133.[1]5) should disappear.[1]

  • Workup & Purification:

    • Concentrate the solvent in vacuo.[1][2]

    • Resuspend residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) to remove DIPEA salts.[1][2]

    • Crucial Step: If the product is amphiphilic (poor organic solubility), bypass aqueous wash and purify directly via Flash Chromatography (DCM:MeOH 95:5).[1][2]

  • Validation:

    • ¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic pyrimidine doublet (~8.5 ppm) and the azetidine multiplets (~4.0-4.5 ppm).[1][2]

Logical Decision Framework: The "Azetidine Switch"

Use this decision tree to determine if this scaffold is appropriate for your drug discovery program.

DecisionTree Start Lead Compound Analysis (Piperidine/Pyrrolidine Core) Q1 Is LogD > 3.0? Start->Q1 Q2 Is Metabolic Clearance High? Q1->Q2 No Action1 Switch to Azetidine Ring (Lowers LogD by ~1.0) Q1->Action1 Yes Action2 Add 5-Fluoro to Pyrimidine (Blocks CYP oxidation) Q2->Action2 Yes (Soft Spot Found) Action1->Q2 Result Adopt 1-(5-Fluoropyrimidin-2-yl) azetidine-3-carboxamide Scaffold Action2->Result

Caption: Medicinal Chemistry Logic Flow for selecting the 5-fluoropyrimidinyl-azetidine scaffold to resolve DMPK liabilities.

References

  • World Intellectual Property Organization (WIPO). Novel compounds and their use in therapy (NMT Inhibitors).[1] WO2022058745A2.[1][3] Link[1]

  • World Intellectual Property Organization (WIPO). Glucosylceramide synthase inhibitors.[1] WO2014043068A1.[1] Link[1]

  • American Chemical Society (ACS). Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent TGR5 agonists.[1] Journal of Medicinal Chemistry, 2014.[1] Link

  • Chemical Abstracts Service (CAS). Registry Number: 2167530-43-8 (1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide).[1][4]Link[1]

  • PLoS Neglected Tropical Diseases. Validation of N-myristoyltransferase as an antimalarial target.[1][3] 2012. Link[1]

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis Protocol for 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide

Mechanistic Rationale & Experimental Design The synthesis of 1-(5-fluoropyrimidin-2-yl)azetidine-3-carboxamide relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr) between 2-chloro-5-fluoropyrimidine an...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Experimental Design

The synthesis of 1-(5-fluoropyrimidin-2-yl)azetidine-3-carboxamide relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr) between 2-chloro-5-fluoropyrimidine and azetidine-3-carboxamide.

As a Senior Application Scientist, I approach this synthesis not just as a sequence of additions, but as a carefully balanced thermodynamic system. The 5-fluoro-2-chloropyrimidine scaffold is highly π-electron deficient. The electronegative fluorine atom at the 5-position synergizes with the two ring nitrogens to dramatically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy, facilitating rapid nucleophilic attack at the C2 position[1].

The reaction proceeds via a classic SNAr mechanism, characterized by the formation of a transient, negatively charged Meisenheimer complex, a pathway extensively leveraged in the design of targeted covalent kinase inhibitors[2]. Because azetidine-3-carboxamide is typically supplied as a hydrochloride salt, an exogenous base is required. Recent structural optimizations of 2-aminopyrimidine derivatives highlight the utility of mild bases (like DIPEA) in alcoholic solvents to maximize yield and minimize the degradation of sensitive functional groups[3].

Process Chemistry Insight (Causality): Traditional SNAr protocols often utilize DMF and K₂CO₃ at high temperatures (>100 °C), followed by aqueous extraction. However, the target compound contains a highly polar primary amide, making liquid-liquid extraction inefficient due to product loss in the aqueous phase. By transitioning the solvent system to absolute ethanol and utilizing DIPEA, the reaction can be driven to completion at a milder 80 °C. More importantly, this enables a self-validating anti-solvent precipitation —the addition of water directly to the ethanolic mixture selectively crystallizes the product while retaining the DIPEA-HCl byproducts in solution.

Optimization of SNAr Reaction Conditions

The following quantitative data summarizes the development of the scalable route, demonstrating why the EtOH/DIPEA system was selected over traditional high-boiling polar aprotic solvents.

EntrySolventBaseTemp (°C)Time (h)Isolation MethodYield (%)Purity (HPLC, %)
1DMFK₂CO₃10012Aqueous Extraction6292.5
2NMPDIPEA1208Aqueous Extraction5889.0
3 EtOH DIPEA 80 6 Anti-solvent Precipitation 88 98.2
4i-PrOHEt₃N906Anti-solvent Precipitation8597.5

Visualizations

Workflow A 2-Chloro-5-fluoropyrimidine + Azetidine-3-carboxamide B Solvent & Base (EtOH, DIPEA) A->B C Heating (80°C, 4-6 h) B->C D Anti-Solvent Precipitation C->D E Filtration & Drying D->E F 1-(5-Fluoropyrimidin-2-yl) azetidine-3-carboxamide E->F

Figure 1: Scalable workflow for the synthesis of the target pyrimidine derivative.

Mechanism SM Reactants 2-Chloro-5-fluoropyrimidine + Azetidine nucleophile TS1 Nucleophilic Attack Nitrogen lone pair attacks C2 of pyrimidine ring SM->TS1 MC Intermediate Meisenheimer Complex (Negative charge delocalized) TS1->MC TS2 Elimination Expulsion of Chloride ion MC->TS2 Prod Product 1-(5-Fluoropyrimidin-2-yl) azetidine-3-carboxamide TS2->Prod

Figure 2: Nucleophilic Aromatic Substitution (SNAr) mechanism via a Meisenheimer complex.

Step-by-Step Protocol (100 mmol Scale)

Materials & Reagents
  • 2-Chloro-5-fluoropyrimidine : 1.0 equiv, 100 mmol, 13.25 g

  • Azetidine-3-carboxamide hydrochloride : 1.05 equiv, 105 mmol, 14.34 g

  • N,N-Diisopropylethylamine (DIPEA) : 2.5 equiv, 250 mmol, 43.5 mL

  • Absolute Ethanol : 150 mL (Reaction solvent)

  • Deionized Water : 300 mL (Anti-solvent)

Methodology

Step 1: Reaction Setup

  • Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 13.25 g of 2-chloro-5-fluoropyrimidine and 14.34 g of azetidine-3-carboxamide hydrochloride to the flask.

Step 2: Solvent & Base Addition

  • Suspend the dry solids in 150 mL of absolute ethanol.

  • Add 43.5 mL of DIPEA dropwise over 5 minutes at room temperature. Note on Causality: DIPEA serves a dual purpose here. The first equivalent neutralizes the azetidine hydrochloride salt to liberate the free nucleophilic amine, while the remaining 1.5 equivalents act as an acid scavenger for the HCl generated during the SNAr displacement.

Step 3: Heating & Monitoring

  • Transfer the flask to a heating mantle and bring the reaction mixture to 80 °C (reflux).

  • Maintain vigorous stirring for 4 to 6 hours.

  • Monitor the reaction progress via TLC (Eluent: 5% MeOH in DCM) or LC-MS until the complete consumption of the pyrimidine starting material is observed.

Step 4: Anti-Solvent Precipitation (Scalable Isolation)

  • Remove the heating mantle and allow the homogeneous mixture to cool to approximately 40 °C.

  • Slowly add 300 mL of deionized water dropwise via an addition funnel while maintaining vigorous stirring. Note on Causality: As water is introduced, the polarity of the solvent system increases. The target compound precipitates as a white crystalline solid, while the highly water-soluble DIPEA hydrochloride salt remains completely dissolved in the aqueous-ethanolic mother liquor. This bypasses the need for chromatography or biphasic extraction.

Step 5: Filtration & Drying

  • Cool the resulting suspension to 0–5 °C in an ice bath for 1 hour to maximize crystallization yield.

  • Filter the white crystalline solid under vacuum using a Büchner funnel.

  • Wash the filter cake with 50 mL of ice-cold water, followed by 10 mL of ice-cold ethanol to remove any residual colored impurities.

  • Dry the product in a vacuum oven at 45 °C for 12 hours to afford the pure 1-(5-fluoropyrimidin-2-yl)azetidine-3-carboxamide.

References

  • [2] Title: Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. Source: Journal of Medicinal Chemistry. URL:[Link]

  • [3] Title: Discovery and Structural Optimization of Novel 2-Aminopyrimidine Derivatives as Potent and Selective IKKβ Inhibitors for the Treatment of Colorectal Cancer. Source: Journal of Medicinal Chemistry. URL:[Link]

Sources

Application

Step-by-step preparation of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide from raw materials

[1][2] Abstract & Scope This application note details the optimized protocol for the synthesis of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide , a pharmacophore frequently observed in Janus Kinase (JAK) inhibitors a...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract & Scope

This application note details the optimized protocol for the synthesis of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide , a pharmacophore frequently observed in Janus Kinase (JAK) inhibitors and other immunomodulatory drugs.[1][2] The synthesis utilizes a convergent Nucleophilic Aromatic Substitution (


) strategy, coupling 2-chloro-5-fluoropyrimidine  with azetidine-3-carboxamide hydrochloride .[1][2][3] This guide prioritizes process safety, scalability, and high-purity isolation without the need for complex chromatography.[2][3]

Retrosynthetic Analysis & Strategy

The target molecule is disassembled at the


 bond.[1][2][3] The electron-deficient nature of the 5-fluoropyrimidine ring at the 2-position makes it an ideal electrophile for 

reactions.[1][2][3] The nucleophile, azetidine-3-carboxamide, is introduced as a hydrochloride salt to ensure stability during storage, requiring in situ neutralization.[1][2]
Reaction Pathway (Graphviz)[1][2][3]

SynthesisPath SM1 2-Chloro-5-fluoropyrimidine (Electrophile) Inter Tetrahedral Intermediate (Meisenheimer Complex) SM1->Inter + Heat SM2 Azetidine-3-carboxamide HCl (Nucleophile) SM2->Inter + Base Base Base (DIPEA or K2CO3) (Scavenger) Base->Inter Neutralization Product 1-(5-Fluoropyrimidin-2-yl) azetidine-3-carboxamide (Target) Inter->Product - HCl

Figure 1: Mechanistic pathway for the


 coupling of the pyrimidine core with the azetidine moiety.[1][2]

Materials & Reagents

ComponentCAS NumberRoleEq.Grade
2-Chloro-5-fluoropyrimidine 62802-42-0Electrophile1.0>98%
Azetidine-3-carboxamide HCl 36476-87-6Nucleophile1.1>97%
N,N-Diisopropylethylamine (DIPEA) 7087-68-5Base2.5Reagent
Ethanol (EtOH) 64-17-5Solvent-Abs.[1][2][3][4]
Water (Milli-Q) 7732-18-5Anti-solvent--

Note on Stoichiometry: A slight excess (1.1 eq) of the azetidine salt is used to ensure complete consumption of the pyrimidine, which is harder to remove during workup than the polar amine salts.[2][3]

Experimental Protocol

Phase 1: Reaction Setup

Objective: Facilitate


 coupling while controlling exotherms.
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge Azetidine-3-carboxamide HCl (1.50 g, 11.0 mmol).

  • Solvation: Add Ethanol (30 mL). The salt may not dissolve completely at room temperature (RT).[2][3]

  • Neutralization: Add DIPEA (4.8 mL, 27.5 mmol) dropwise over 5 minutes.

    • Observation: The solution should clarify or become a fine suspension as the free base is generated.

  • Addition: Add 2-Chloro-5-fluoropyrimidine (1.32 g, 10.0 mmol) in one portion.

  • Reaction: Heat the mixture to 75°C (Reflux) for 4–6 hours.

    • Monitoring: Check progress via TLC (System: 10% MeOH in DCM) or LC-MS.[1][2][3] The UV-active pyrimidine spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      product spot (
      
      
      ).[1][2][3]
Phase 2: Workup & Isolation

Objective: Remove salts and isolate the product as a solid without chromatography.

  • Concentration: Remove approximately 80% of the ethanol under reduced pressure (Rotavap, 40°C).

  • Precipitation: Pour the concentrated residue slowly into ice-cold water (50 mL) with vigorous stirring.

    • Mechanism:[3][5][6] The target amide is lipophilic enough to precipitate from water, while DIPEA salts and unreacted azetidine remain in the aqueous phase.[2][3]

  • Aging: Stir the suspension at 0–5°C for 30 minutes to maximize crystal growth.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (

    
    ) and cold diethyl ether (
    
    
    
    ) to remove trace organic impurities.[1][2][3]
  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Phase 3: Recrystallization (Optional)

If purity is <98% by HPLC:

  • Dissolve the crude solid in a minimum amount of hot Ethyl Acetate/Ethanol (9:1) .

  • Allow to cool slowly to RT, then to 4°C.

  • Filter the white crystalline needles.[3]

Quality Control & Validation

Expected Analytical Data
  • Appearance: White to off-white solid.[1][2][3]

  • LC-MS (ESI+): Calculated

    
    ; Found 
    
    
    
    .[1][2][3]
  • 1H NMR (400 MHz, DMSO-

    
    ): 
    
    • 
       8.45 (s, 2H, Pyrimidine 
      
      
      
      -4,[1][2]6) – Characteristic singlet for symmetrical pyrimidine.
    • 
       7.50 (br s, 1H, 
      
      
      
      ).[2][3]
    • 
       7.05 (br s, 1H, 
      
      
      
      ).[2][3]
    • 
       4.20 (t, 2H, Azetidine 
      
      
      
      ).[2][3]
    • 
       4.05 (t, 2H, Azetidine 
      
      
      
      ).[2][3]
    • 
       3.45 (m, 1H, Azetidine 
      
      
      
      ).[1][2][3]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure DIPEA is fresh; increase equivalents to 3.0.
Oiling out Product too soluble in EtOH/Water mix.[3]Evaporate EtOH completely before adding water; use ultrasonication.[3]
Impurity (Hydrolysis) Conversion of amide to acid.[2][3]Avoid strong mineral bases (NaOH/KOH) at high temps; stick to DIPEA or

.

Process Safety (HSE)[1][2][3]

  • 2-Chloro-5-fluoropyrimidine: Corrosive and harmful if swallowed.[1][2][3] Handle in a fume hood.

  • Azetidine derivatives: Potential sensitizers.[3] Wear nitrile gloves and long sleeves.[1][3]

  • Exotherm: The neutralization of the HCl salt with DIPEA is slightly exothermic; add base slowly.

References

  • General

    
     on Pyrimidines: 
    
    • Reaction of 2-chloropyrimidines with amines: PubChem.[3] (n.d.). 2-Chloro-5-fluoropyrimidine.[1][2][3][6][7] National Library of Medicine.[3] Retrieved February 28, 2026, from [Link]

  • Azetidine Coupling Protocols

    • Synthesis of functionalized azetidines: Žukauskaitė, A., et al. (2011).[2][3][5] Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives. Amino Acids, 41(3), 541–558.[2][3][5] [Link]

  • Related Scaffold Synthesis (JAK Inhibitors)

    • Pyrimidine-azetidine motifs in drug discovery: LookChem.[3] (n.d.). 2-Chloro-5-fluoropyrimidine Applications. Retrieved February 28, 2026, from [Link][2][3]

Sources

Method

Application Note: Optimal Solvent Systems for 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide

This Application Note and Protocol guide is designed for researchers working with 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide . This guide synthesizes physicochemical analysis with practical laboratory protocols to...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers working with 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide .

This guide synthesizes physicochemical analysis with practical laboratory protocols to overcome the solubility challenges inherent to rigid, polar-aromatic amides.[1][2]

[1][2][3]

Part 1: Physicochemical Analysis & Solubility Challenges

To select the optimal solvent, one must first understand the molecular forces at play. This compound features three distinct structural motifs that compete to define its solubility profile:

  • The Fluoropyrimidine Ring: A lipophilic, aromatic moiety. The fluorine atom increases lipophilicity (LogP) and metabolic stability but reduces aqueous solubility compared to non-fluorinated analogs.

  • The Azetidine Ring: A strained, 4-membered amine cycle.[1][2][3] While the nitrogen is tied up in the pyrimidine linkage (reducing its basicity), the ring itself is relatively compact.

  • The Carboxamide Group (-CONH₂): This is the critical determinant.[1][2][4] Primary amides are strong hydrogen bond donors and acceptors.[2] In the solid state, they form robust intermolecular hydrogen bond networks (crystal lattice), leading to high melting points and poor solubility in non-polar solvents.

The "Brick Dust" Challenge

This molecule likely exhibits "brick dust" properties—high crystallinity due to amide stacking, making it difficult to dissolve in both water (too lipophilic/crystalline) and common organic solvents like dichloromethane (too polar/insoluble).

Predicted Solubility Profile:

  • Water: Poor (Neutral pH).[2][4]

  • Ethanol/Methanol: Low to Moderate (Requires heating).[2][4]

  • DMSO/DMF: High (Disrupts H-bonding).[1][2][4]

  • Dichloromethane/Hexanes: Insoluble.[1][2]

Part 2: Recommended Solvent Systems

Primary Stock Solution (High Concentration)

For long-term storage and high-concentration assays (10–100 mM), Dimethyl Sulfoxide (DMSO) is the gold standard.[1][2][4]

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%).[1][2][4]

  • Rationale: DMSO is a polar aprotic solvent with a high dielectric constant.[1][2] It effectively solvates the polar amide functionality while accommodating the aromatic pyrimidine ring. It disrupts the intermolecular H-bonds holding the crystal lattice together.[1][2]

  • Protocol:

    • Weigh the solid compound.

    • Add DMSO to achieve 50–80% of final volume.[1][2]

    • Vortex vigorously for 30–60 seconds. Sonication (40 kHz) for 5 minutes may be required to break up micro-crystals.[2][4]

    • Dilute to final volume.

Biological Assay Buffer (Aqueous Dilution)

Direct dilution of a DMSO stock into water often causes immediate precipitation (the "crashing out" effect).

  • Recommended Vehicle: 0.5% Methylcellulose or 10-20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in PBS.[1][2][4]

  • Why? Cyclodextrins can encapsulate the lipophilic fluoropyrimidine tail, shielding it from water while maintaining solubility.

  • Limit: Keep final DMSO concentration <0.5% (v/v) to avoid cellular toxicity.

LC-MS Mobile Phase[1][2][3]
  • System: Water / Acetonitrile (MeCN).[2][4]

  • Modifier: 0.1% Formic Acid (FA).[2][4]

  • Rationale: The acidic environment protonates the amide/pyrimidine system slightly, improving peak shape and solubility during the run.

  • Gradient: Start at 5% MeCN to prevent precipitation in the injector loop.

Part 3: Experimental Protocols

Protocol A: Stepwise Solubility Screening (The "Self-Validating" Method)

Do not assume solubility. Validation is required for every new batch.

Objective: Determine the saturation limit in a specific solvent.

  • Preparation: Place 1 mg of compound into a clear 1.5 mL HPLC vial.

  • Addition: Add solvent in 10 µL increments (starting with 10 µL).

  • Agitation: After each addition, vortex for 30s and sonicate for 1 min.

  • Observation: Hold vial against a black background with side-lighting (Tyndall effect) to check for undissolved particles.

  • Calculation:

    • If dissolved in 10 µL: Solubility > 100 mg/mL.[2]

    • If dissolved in 100 µL: Solubility ~ 10 mg/mL.[2]

    • If undissolved after 1 mL: Solubility < 1 mg/mL.[1][2]

Protocol B: "Crash-Resistant" Serial Dilution

Use this for preparing assay plates.[1][2][4]

  • Start: 10 mM Stock in 100% DMSO.

  • Intermediate: Dilute 1:10 into pure DMSO (not water) to get 1 mM.

  • Final Step: Dilute the 1 mM DMSO solution 1:100 into the Assay Buffer (pre-warmed to 37°C).

    • Critical: Add the DMSO solution into the vortexing buffer. Do not add buffer to the DMSO.

    • Result: 10 µM final concentration, 1% DMSO.

Part 4: Decision Logic & Visualization

The following diagram illustrates the decision matrix for selecting the correct solvent based on your specific application.

SolventSelection Start Start: 1-(5-Fluoropyrimidin-2-yl) azetidine-3-carboxamide AppType Select Application Start->AppType Stock Stock Solution (Long-term Storage) AppType->Stock BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay Synthesis Chemical Synthesis (Reaction) AppType->Synthesis Analysis Analytical (LC-MS / NMR) AppType->Analysis DMSO 100% DMSO (Rec: 10-50 mM) Stock->DMSO Standard DMF DMF (Alternative) Stock->DMF If DMSO unsuitable PrecipCheck Check Precipitation Risk BioAssay->PrecipCheck PolarAprotic Polar Aprotic: DMF, DMAc, NMP Synthesis->PolarAprotic MobilePhase MeCN / H2O + 0.1% Formic Acid Analysis->MobilePhase HPLC/LCMS NMR DMSO-d6 Analysis->NMR CoSolvent Use Co-Solvent: 20% HP-beta-CD or PEG400 PrecipCheck->CoSolvent High Conc (>10 µM) DirectDil Direct Dilution (Keep DMSO < 0.5%) PrecipCheck->DirectDil Low Conc (<1 µM)

Caption: Decision Matrix for Solvent Selection. Green nodes indicate optimal endpoints.

Part 5: Troubleshooting & Safety

Troubleshooting Table
ObservationProbable CauseCorrective Action
Cloudiness upon water addition "Crash out" of lipophilic species.[1][2][4]Switch to HP-β-CD formulation or increase dilution factor.
Gel formation in DMSO High concentration H-bonding network.Sonicate at 40°C; add 5% water (if chemically stable) to disrupt lattice.
Split peaks in LC-MS Solvent mismatch (DMSO plug effect).Dilute sample 1:1 with mobile phase A (Water) before injection.[2][4]
Safety (E-E-A-T)
  • Fluoropyrimidine Toxicity: Fluorinated pyrimidines are structurally related to antimetabolites (e.g., 5-Fluorouracil).[1][2][4] Treat this compound as a potential cytotoxic agent .[1][2]

  • DMSO Permeability: DMSO penetrates skin instantly, carrying dissolved compounds into the bloodstream. Double-gloving (Nitrile) is mandatory.[1][2][4]

  • Handling: All weighing of the solid powder must be performed inside a fume hood or biological safety cabinet.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91936927, 5-Fluoro-AB-PINACA (Structural Analog).[1][2][4] Retrieved from [Link][2][4]

    • Context: Used for solubility extrapolation of fluoropyrimidine-carboxamide motifs.[1][2][4]

  • Context: Physicochemical properties of the parent acid scaffold.
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1][2] Elsevier.[1][2]

    • Context: General principles of solubility for rigid amide-containing heterocycles.
  • Vertex AI Search.Solubility of azetidine derivatives. (See search results 1.1, 1.7).

Sources

Application

Application Note: Safe Handling &amp; Storage of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide

This Application Note and Protocol Guide is designed for researchers and safety officers handling 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide (CAS 2167530-43-8).[1][2] It synthesizes predicted hazard data based on...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers and safety officers handling 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide (CAS 2167530-43-8).[1][2] It synthesizes predicted hazard data based on structural activity relationships (SAR) with established chemical hygiene protocols for fluorinated heterocycles.[2]

Abstract & Compound Context

1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide is a functionalized heterocyclic building block often utilized in the synthesis of bioactive molecules, particularly kinase inhibitors or enzyme modulators.[1][2] The compound features three distinct structural motifs that dictate its stability and handling requirements:

  • Azetidine Ring: A strained four-membered nitrogen heterocycle.[2] While kinetically stable, it possesses inherent ring strain (~26 kcal/mol), making it susceptible to ring-opening reactions under acidic conditions or elevated temperatures.[2]

  • 5-Fluoropyrimidine: A common pharmacophore that enhances metabolic stability but can impart specific biological activity (e.g., antimetabolite properties).[2]

  • Carboxamide Group: Generally stable but prone to hydrolysis to the corresponding carboxylic acid if exposed to strong acids/bases or moisture over prolonged periods.[2]

Critical Safety Note: As a specific Safety Data Sheet (SDS) for this exact CAS may be limited in public databases, this guide applies a "Read-Across" Risk Assessment derived from the structural analogs 1-(5-fluoropyrimidin-2-yl)azetidine-3-carboxylic acid and Azetidine-3-carboxamide.[1][2] Users must treat this compound as a Potent Bioactive Agent and Irritant .[2]

Physicochemical Properties & Stability Profile[2][3][4][5]

PropertyValue / CharacteristicImplication for Handling
Physical State Solid (Powder/Crystalline)Risk of dust aerosolization; requires engineering controls.[1][2]
Color White to Off-WhiteDiscoloration (yellowing) indicates oxidation or degradation.[2]
Molecular Weight 196.18 g/mol --
Solubility (Predicted) DMSO, Methanol, DMFUse compatible solvents for stock solutions.[2] Avoid aqueous storage.[2]
Hygroscopicity ModerateAmide and azetidine nitrogen can hydrogen bond with water; store desiccated.[2]
pKa (Predicted) ~14 (Amide), ~2-3 (Pyrimidine N)Weakly basic; avoid strong acids which may protonate and ring-open the azetidine.[1][2]
LogP (Predicted) ~0.2 - 0.5Moderate lipophilicity; potential for skin absorption.[2]

Hazard Identification (GHS Classification)

Based on the functional groups and read-across from analogous fluorinated pyrimidines:

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Predicted Acute Tox. 4).[2]

    • H315: Causes skin irritation.[2][3][4][5]

    • H319: Causes serious eye irritation.[2][3][4][5]

    • H335: May cause respiratory irritation.[2][3][4][5]

  • Precautionary Principle: Treat as a potential mutagen/teratogen until fully characterized, due to the 5-fluoropyrimidine motif (common in antimetabolites).[2]

Protocol 1: Receipt and Initial Inspection

Objective: To safely introduce the compound into the laboratory inventory without compromising stability or safety.

Materials:

  • Nitrile gloves (Double gloving recommended).[2]

  • Safety goggles.[2][6][7]

  • Fume hood.[2]

  • Box cutter.[2]

Procedure:

  • Package Inspection: Before opening, inspect the shipping container for physical damage or signs of leakage (stained cardboard).[2]

  • Transfer to Hood: Move the unopened package directly to a certified chemical fume hood.

  • Unpacking: Open the secondary packaging within the hood.

  • Vial Check: Verify the vial seal is intact. Check the appearance of the solid.[2][8]

    • Pass: White/off-white free-flowing powder.[1][2]

    • Fail: Clumped solid (moisture ingress) or yellow/brown sticky solid (degradation).[2]

  • Labeling: Immediately affix an internal inventory label with the date of receipt, CAS number (2167530-43-8), and the expiration date (recommended: 1 year from receipt if stored at -20°C).[1][2]

Protocol 2: Safe Handling & Weighing

Objective: To weigh the compound for experimental use while preventing exposure and cross-contamination.

Engineering Controls:

  • Primary: Chemical Fume Hood (Face velocity 0.5 m/s).[2]

  • Secondary: Analytical balance with a draft shield.

Personal Protective Equipment (PPE):

  • Hands: Nitrile gloves (minimum thickness 0.11 mm).[2] Why? Nitrile offers excellent resistance to incidental contact with solid organic heterocycles.[2]

  • Eyes: Chemical safety goggles (ANSI Z87.1).[2]

  • Body: Lab coat with cuffs fully buttoned.

Step-by-Step Workflow:

  • Preparation:

    • Place the balance inside the fume hood or use a powder containment enclosure.[2]

    • Pre-weigh a clean, dry scinitillation vial or weighing boat.[2]

  • Static Control:

    • Use an anti-static gun or ionizer if the powder appears "fly-away" (common with dry organic amides).[2] Causality: Static charge can cause powder to disperse unexpectedly, leading to inhalation risk and inaccurate dosing.[2]

  • Weighing:

    • Open the source vial only inside the hood.[2]

    • Use a disposable spatula to transfer the solid.[2]

    • Do NOT return excess material to the original stock vial. This prevents cross-contamination and moisture introduction.[2]

  • Solubilization (Optional but Recommended):

    • If possible, dissolve the weighed solid in the solvent (e.g., DMSO) immediately in the weighing vessel before transferring.[2] Handling a solution is safer than handling dry powder.[2]

  • Decontamination:

    • Wipe down the balance and surrounding area with a tissue dampened with methanol or 70% ethanol.[2] Dispose of the tissue as solid hazardous waste.[2]

Protocol 3: Storage & Inventory Management

Objective: To maximize the shelf-life of the azetidine ring and prevent hydrolysis of the amide.

Decision Tree for Storage:

StorageLogic Start Compound Receipt Form Is it Solid or Solution? Start->Form Solid Solid Form Form->Solid Solid Solution Solution (e.g., DMSO) Form->Solution Solution Atmosphere Protect from Moisture? (Hygroscopic Risk) Solid->Atmosphere TempSol Store at -80°C (Critical for Stability) Solution->TempSol TempSolid Store at -20°C (Preferred) or 2-8°C Action1 Seal under Argon/Nitrogen Use Parafilm TempSolid->Action1 Action2 Aliquot into single-use vials Avoid freeze-thaw cycles TempSol->Action2 Atmosphere->TempSolid Yes

Caption: Storage logic flow ensuring chemical stability of the azetidine scaffold.

Detailed Storage Specifications:

  • Temperature: Long-term storage at -20°C is standard for functionalized azetidines. 2-8°C is acceptable for short-term (<1 month) usage.[1][2]

  • Atmosphere: The container should be tightly closed. For optimal stability, flush the headspace with Argon or Nitrogen before resealing.[2]

  • Container: Amber glass vials with PTFE-lined screw caps. Why? Amber glass protects from potential photodegradation; PTFE prevents leaching of plasticizers which can occur with simple polyethylene caps.[2]

  • Desiccation: Store the vial inside a secondary container (jar or desiccator) containing silica gel or Drierite™ to maintain a low-humidity environment.[2]

Protocol 4: Emergency Response (Spill & Exposure)

Scenario: Minor spill (<500 mg) of solid powder in the fume hood.[2]

Response Workflow:

  • Alert: Notify nearby personnel.

  • PPE Check: Ensure gloves and goggles are secure.[2]

  • Containment:

    • Gently cover the spill with a paper towel dampened with water (to prevent dust dispersal).[2] Note: Do not use a dry brush, which generates aerosols.[2]

  • Cleanup:

    • Wipe up the dampened powder.[2]

    • Clean the surface with a soap/water solution, followed by an alcohol wipe.[2]

    • Validation: Verify no visible residue remains.[2]

  • Disposal: Place all cleanup materials into a "Solid Hazardous Waste" bag. Label as "Contaminated with Fluorinated Heterocycle."[2]

First Aid Measures:

  • Inhalation: Remove victim to fresh air.[2][6][5][9][10][11] If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and copious amounts of water for 15 minutes.[2][10] Remove contaminated clothing.[2][6][7][5][9][10]

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting upper and lower lids.[2] Consult an ophthalmologist if irritation persists.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a Poison Control Center immediately.

Waste Disposal Guidelines

  • Solid Waste: Dispose of the pure compound and contaminated solids (gloves, weighing boats) in a container designated for "Toxic Organic Solids" .[2]

  • Liquid Waste: Solutions (DMSO/Methanol) should be segregated into "Non-Halogenated Organic Solvents" (unless the fluorine content dictates "Halogenated" per specific institutional rules—usually, single fluorine atoms on aromatics are accepted in general organic waste, but check local EHS regulations).[2]

  • Destruction (Reference): High-temperature incineration is the preferred method for fluorinated organic compounds to ensure complete mineralization.[2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 137703083 (1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid).[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] Retrieved from [Link][1][2]

  • ECHA (European Chemicals Agency). C&L Inventory: Fluorinated Pyrimidine Derivatives.[2] Retrieved from [Link][1][2]

  • Couty, F., & Diederichs, G. (1999). Ring strain of azetidines and their synthetic potential.[2] (Used for stability assessment).[2] Tetrahedron Letters.

Disclaimer: This document is created for research and development purposes only. It is not a substitute for an official manufacturer-issued Safety Data Sheet (SDS).[1][2] Users must conduct their own risk assessment before handling.

Sources

Method

Application Note: Optimized Coupling of 5-Fluoropyrimidine to Azetidine-3-Carboxamide

Topic: Reagents required for the coupling of 5-fluoropyrimidine to azetidine-3-carboxamide Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scien...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reagents required for the coupling of 5-fluoropyrimidine to azetidine-3-carboxamide Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary & Strategic Overview

The coupling of azetidine-3-carboxamide to a 5-fluoropyrimidine scaffold is a high-value transformation in medicinal chemistry, frequently observed in the synthesis of JAK inhibitors (e.g., analogues of baricitinib or fedratinib) and other kinase-targeting antimetabolites.

The 5-fluoro group on the pyrimidine ring is not merely a structural feature; it exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the energy of the LUMO and stabilizing the Meisenheimer complex intermediate. This activation makes the pyrimidine ring highly susceptible to Nucleophilic Aromatic Substitution (


) , often rendering transition-metal catalysis (Buchwald-Hartwig) unnecessary unless the ring is electronically deactivated by other substituents.[1]

This guide details the reagents, mechanistic causality, and protocols for achieving this coupling with high regioselectivity and yield.[1]

Critical Reagent Selection Guide

Success in this coupling depends on matching the base and solvent to the specific electrophile (leaving group position) and the salt form of the azetidine.

A. The Electrophile: 5-Fluoropyrimidine Scaffolds

The "5-fluoropyrimidine" moiety usually enters the reaction as a chlorinated species. The choice of starting material dictates the reaction pathway:

PrecursorReactivity ProfilePrimary ChallengeRecommended Pathway
2,4-Dichloro-5-fluoropyrimidine High. C-4 is kinetically favored; C-2 is thermodynamically accessible.Regioselectivity. Controlling C-4 vs. C-2 substitution.Low-Temp

2-Chloro-5-fluoropyrimidine Moderate. Less electrophilic than the di-halo species.Conversion. May require heat or catalysis.[2]High-Temp

or Pd-Catalysis
4-Chloro-5-fluoropyrimidine High. Very reactive due to para-like nitrogen activation.Hydrolysis. Sensitive to moisture.Anhydrous

B. The Nucleophile: Azetidine-3-Carboxamide
  • Free Base vs. Salt: This reagent is often supplied as an HCl or TFA salt.

    • Crucial Insight: If using the salt form, you must add extra equivalents of base to neutralize the acid counter-ion before the nucleophilic amine is generated.[1] Failure to account for this is the #1 cause of stalled reactions.

  • Solubility: The carboxamide group confers polarity. Non-polar solvents (Toluene, DCM) are often poor choices; DMF, DMSO, or alcohols are preferred.[1]

C. Base & Solvent Matrix
Reagent ClassSpecific ReagentRole & Mechanistic Insight
Organic Base DIPEA (Hünig's Base) Preferred. Non-nucleophilic, soluble in organic media.[1] Prevents side reactions common with TEA. Essential for kinetic control at low temps.
Inorganic Base

or

Thermodynamic. Best for forcing conditions (high heat) in DMF/DMSO.[1] Heterogeneous nature can slow reaction, aiding selectivity in some cases.[1]
Solvent (Protic) IPA / n-BuOH Activation. Alcohols can activate the leaving group (Cl) via H-bonding but may solvate the nucleophile, reducing reactivity.[1] Good for "green" process chemistry.[3]
Solvent (Aprotic) DMF / NMP / DMSO Standard. High dielectric constant stabilizes the polar transition state (Meisenheimer complex).[1] Maximizes reaction rate.

Mechanistic Visualization

The following diagram illustrates the regioselectivity bifurcation when using 2,4-dichloro-5-fluoropyrimidine.

ReactionPathways Start 2,4-Dichloro- 5-fluoropyrimidine Complex Meisenheimer Complex (Stabilized by 5-F) Start->Complex Nucleophilic Attack Nu + Azetidine-3-carboxamide (Nucleophile) Nu->Complex Prod_C4 C-4 Product (Major) Kinetic Control (Low Temp, DIPEA) Complex->Prod_C4 Fast (C-4 is more electrophilic) Prod_C2 C-2 Product (Minor) Thermodynamic/Steric (High Temp, Excess Amine) Complex->Prod_C2 Slow (Steric hindrance)

Figure 1: Regioselectivity pathways in the


 of 2,4-dichloro-5-fluoropyrimidine. The electron-deficient pyrimidine ring favors attack at C-4 due to the para-relationship with N-1 and lower steric hindrance compared to C-2.

Experimental Protocols

Protocol A: Regioselective C-4 Coupling ( )

Best for: Coupling to 2,4-dichloro-5-fluoropyrimidine where C-4 selectivity is required.[1]

Reagents:

  • 2,4-Dichloro-5-fluoropyrimidine (1.0 equiv)[1]

  • Azetidine-3-carboxamide HCl salt (1.05 equiv)[1]

  • DIPEA (3.0 equiv) — Note: 1 eq neutralizes HCl, 1 eq scavenges reaction HCl, 1 eq excess.[1]

  • Solvent: Acetonitrile (MeCN) or THF (0.2 M concentration).[1]

Step-by-Step:

  • Preparation: Charge a reaction vial with Azetidine-3-carboxamide HCl and MeCN.

  • Base Addition: Add DIPEA dropwise at room temperature. Stir for 10 minutes to ensure free-basing of the amine. The solution may become slightly cloudy.

  • Cooling: Cool the mixture to 0°C (ice bath). Causality: Lower temperature enhances kinetic selectivity for the more electrophilic C-4 position.

  • Addition of Electrophile: Dissolve 2,4-dichloro-5-fluoropyrimidine in a minimal amount of MeCN and add it dropwise to the reaction mixture over 15 minutes.

  • Reaction: Stir at 0°C for 2 hours. Monitor by LCMS or TLC.

    • Checkpoint: If starting material remains but regioselectivity is good, allow to warm to Room Temperature (RT).[1] Do not heat unless necessary.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
     and concentrate.
    
  • Purification: Flash chromatography (DCM:MeOH gradient).

Protocol B: Forcing Conditions / C-2 Coupling

Best for: 2-chloro-5-fluoropyrimidine (monochloro) or when C-2 substitution is desired on a di-halo scaffold.

Reagents:

  • Chloropyrimidine substrate (1.0 equiv)[1][3]

  • Azetidine-3-carboxamide (1.2 equiv)[1]

  • Base:

    
     (2.5 equiv) or 
    
    
    
    (2.0 equiv)[1]
  • Solvent: DMF or DMSO (0.5 M).[1]

Step-by-Step:

  • Mix: Combine substrate, azetidine, and inorganic base in DMF.

  • Heat: Heat to 80–100°C .

    • Note: 5-fluoropyrimidines are thermally stable, but azetidine rings can open under extreme stress.[1] Do not exceed 120°C.

  • Monitor: Reaction typically requires 4–16 hours.

  • Workup: Pour into ice water. The product may precipitate (filter it).[1] If not, extract with EtOAc/LiCl (aq) washes to remove DMF.[1]

Protocol C: Buchwald-Hartwig Cross-Coupling

Best for: Deactivated pyrimidines where


 fails.

Reagents:

  • Catalyst:

    
     (0.05 equiv) + Xantphos (0.1 equiv)[1]
    
  • Base:

    
     (2.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed).[1]

Step-by-Step:

  • Degas: Sparge solvent with Argon for 15 mins.

  • Combine: Add Pd source, ligand, base, and substrate in a sealed tube under Argon.

  • Heat: Stir at 100°C for 12 hours.

  • Filter: Filter through Celite to remove Pd black before standard workup.

Troubleshooting & Optimization Logic

The following decision tree guides you through common failure modes.

OptimizationTree Problem Reaction Issue? Issue1 Low Conversion Problem->Issue1 Issue2 Poor Regioselectivity (Mixture of C2/C4) Problem->Issue2 Issue3 By-product: Hydrolysis (OH instead of N) Problem->Issue3 Sol1 Switch solvent to DMSO Increase Temp to 80°C Issue1->Sol1 Sol2 Lower Temp to -20°C Switch solvent to THF Add amine slower Issue2->Sol2 Sol3 Use Anhydrous Solvents Switch base to DIPEA Avoid carbonate bases Issue3->Sol3

Figure 2: Troubleshooting logic for


 couplings of fluoropyrimidines.
Key "Senior Scientist" Tips:
  • The "Water" Trap: 5-fluoropyrimidines are prone to hydrolysis at the C-4 position because the 5-F makes the ring very electrophilic. If you see a mass peak corresponding to [M-Cl+OH], your solvent is wet, or your inorganic base is hygroscopic.[1] Switch to DIPEA/Anhydrous MeCN.

  • Azetidine Stability: While azetidines are strained, they are generally stable to the basic conditions described here.[1] However, avoid strong Lewis acids which can trigger ring-opening polymerization.[1]

  • Regioselectivity Check: Always verify regiochemistry using 2D NMR (HMBC). The C-4 amine proton will typically show a correlation to the C-5 carbon (which is split by Fluorine), whereas C-2 substitution shows a different correlation pattern.[1]

References

  • Regioselectivity in

    
     of Dichloropyrimidines: 
    
    • Luo, Y., et al. (2015).[1] Regioselective Control of the

      
       Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry.
      
    • [1]

  • JAK Inhibitor Synthesis (Azetidine-Pyrimidine Motifs)

    • Su, Q., et al. (2024).[1] Identification of 2,4-Diaminopyrimidine Derivatives as Novel Gut-Restricted Selective JAK1 Inhibitors. Journal of Medicinal Chemistry.

    • [1]

  • General

    
     Methodology for Fluoropyrimidines: 
    
    • WuXi AppTec. Understanding the highly variable Regioselectivity in reaction of Dichloropyrimidines.
  • Azetidine Synthesis and Reactivity

    • D'Attoma, J., et al. (2024).[1] Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules.

Sources

Application

Crystallization techniques for 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide structural analysis

Technical Application Note: High-Resolution Structural Analysis of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide Part 1: Introduction & Structural Context The molecule 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamid...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: High-Resolution Structural Analysis of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide

Part 1: Introduction & Structural Context

The molecule 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide represents a classic "deceptively simple" challenge in small molecule crystallography. Structurally, it combines a rigid, strained 4-membered azetidine ring with a planar fluoropyrimidine system and a flexible carboxamide tail.

Why this analysis matters: This scaffold is a critical pharmacophore in modern kinase inhibitor design (e.g., JAK/STAT pathway modulators) and GPCR agonists. The specific arrangement of the fluorine atom relative to the amide hydrogen bond donors is often the "selectivity switch" in drug binding pockets. Obtaining a high-resolution X-ray structure is essential to confirm the ring pucker of the azetidine (planar vs. puckered) and the atropisomerism potentially induced by the pyrimidine-azetidine bond.[1][2]

The Crystallization Challenge:

  • Conformational Rigidity: The azetidine ring limits conformational freedom, often leading to rapid, amorphous precipitation rather than ordered nucleation.

  • Hydrogen Bonding: The primary amide (-CONH2) is a strong donor/acceptor, driving the formation of strong lattice networks (often high melting point), but it also increases solubility in polar solvents, making "good" solvent selection difficult.

  • Fluorine Interactions: The 5-fluoro group introduces weak polar contacts (C-F[1][2]···H or C-F···π) that can direct packing into unexpected polymorphs.[1]

Part 2: Pre-Crystallization Characterization (The "Go/No-Go" Phase)[1][2]

Before attempting crystallization, the sample must pass a rigorous quality gate.[3] Impurities >1% can poison the crystal face growth of this specific lattice type.

Protocol 1: Sample Qualification

  • Purity: Must be >98% by HPLC.

  • Residual Solvent: Remove all traces of synthesis solvents (DCM, DMF) via lyophilization.

  • Thermal Profile (DSC): Run Differential Scanning Calorimetry.

    • Goal: Identify the Melting Point (

      
      ).[1][4][5]
      
    • Insight: Azetidine carboxamides often melt between 180°C–220°C. If

      
       is sharp, the lattice is stable. If broad, you likely have an amorphous solid or solvate mixture.
      

Part 3: Experimental Methodologies

Methodology A: Vapor Diffusion (Sitting Drop)

Best for: Initial screening with limited material (<5 mg).[1]

Rationale: This method allows a slow approach to the metastable zone, essential for the azetidine ring to pack efficiently without kinetic trapping.

Workflow:

  • Solvent Preparation: Prepare a stock solution of the compound at 15 mg/mL in DMSO or 2,2,2-Trifluoroethanol (TFE) .

    • Expert Note: TFE is superior for amides because it disrupts intermolecular H-bonds in solution, preventing pre-aggregation.[1][2]

  • Reservoir Solutions (The Screen):

    • Condition 1 (Polar): 30% PEG 400 in Water.[1]

    • Condition 2 (Ionic): 0.2M Ammonium Acetate, pH 7.5.[1]

    • Condition 3 (Organic): 10% Isopropanol in Heptane (requires a sealed glass system).[1]

  • Drop Setup: Mix 1 µL protein stock + 1 µL reservoir solution. Seal and incubate at 20°C.

Methodology B: Slow Cooling / Evaporation (Scale-Up)

Best for: Growing large, diffraction-quality blocks (>0.2 mm).[1][2]

Rationale: This molecule likely forms hydrogen-bonded "tapes" via the carboxamide.[1][2] Slow cooling promotes the alignment of these tapes into 3D stacks.

Protocol:

  • Dissolution: Dissolve 10 mg of compound in 2 mL of Methanol/Ethyl Acetate (1:1 v/v) at 50°C.

    • Why 1:1? Methanol solubilizes the amide; Ethyl Acetate acts as a "moderator" to reduce solubility as temperature drops.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into a clean borosilicate vial. Dust particles will cause twinning.[1]

  • The "Hot Filtration" Trick: Place the vial in a heat block at 55°C. Turn the heat block off and place a Styrofoam cup over it.

    • Mechanism:[1][2][6] This allows the temperature to drop from 55°C to 20°C over 6–8 hours.

  • Harvesting: If crystals form, cap the vial immediately to stop evaporation. If not, loosen the cap slightly to allow slow evaporation over 2–3 days.

Part 4: Visualization of Workflows

Diagram 1: The Crystallization Logic Flow

This diagram illustrates the decision-making process based on the physicochemical properties of the azetidine-pyrimidine scaffold.[1][2]

CrystallizationLogic Start Start: 1-(5-Fluoropyrimidin-2-yl) azetidine-3-carboxamide SolubilityCheck Solubility Test (10 mg/mL) Start->SolubilityCheck SolublePolar Soluble in MeOH/EtOH SolubilityCheck->SolublePolar Yes SolubleDMSO Soluble only in DMSO SolubilityCheck->SolubleDMSO No MethodEvap Method B: Slow Evaporation (MeOH/EtOAc) SolublePolar->MethodEvap MethodVapor Method A: Vapor Diffusion (H2O/PEG Precipitant) SolubleDMSO->MethodVapor OutcomeOil Outcome: Oiling Out (Common for Azetidines) MethodEvap->OutcomeOil Fast Rate OutcomeCryst Outcome: Single Crystals MethodEvap->OutcomeCryst Slow Rate MethodVapor->OutcomeOil High Supersat. MethodVapor->OutcomeCryst Optimal FixSeed Optimization: Seeding + Lower Temp (4°C) OutcomeOil->FixSeed Troubleshoot FixSeed->OutcomeCryst Recycle

Caption: Decision tree for solvent selection and troubleshooting based on the specific solubility profile of the fluoropyrimidine-azetidine scaffold.

Part 5: Troubleshooting & Optimization

Problem: "Oiling Out" (Liquid-Liquid Phase Separation) Cause: The flexible carboxamide tail and the rigid ring create a high entropic barrier to nucleation. The molecules prefer to aggregate as a disordered oil rather than an ordered lattice. Solution:Seeding.

  • Take the oiled drop.

  • Scratch the glass surface with a needle to induce micro-nucleation.

  • Use these micro-seeds to streak a fresh drop of the same condition.

Problem: Twinning Cause: The 5-fluoropyrimidine ring is symmetric (pseudo-C2 axis).[1][2] The crystal may pack in multiple orientations. Solution: Change the Cryoprotectant . Do not use Glycerol, which can penetrate the lattice. Use Paratone-N oil or Perfluoropolyether (PFO) .[1][2] These oils coat the crystal without dissolving it, preserving the lattice integrity during flash cooling.

Part 6: Data Summary Table

ParameterSpecification for ProtocolReason
Target Concentration 10–15 mg/mLHigh enough for supersaturation, low enough to prevent crashing.
Primary Solvent Methanol or TFETFE breaks amide aggregates; MeOH is volatile.[1]
Anti-Solvent Isopropyl Ether or HeptaneNon-polar; forces the hydrophobic fluoropyrimidine to pack.
Temperature 4°C to 20°CLower temperatures reduce the kinetic energy of the azetidine ring.
Cryoprotectant Paratone-NPrevents lattice damage; inert to the amide group.[1][2]

Part 7: References

  • Soton.ac.uk. (2023).[1] Advanced crystallisation methods for small organic molecules.[1][3][7][8] University of Southampton ePrints. [Link]

  • SPT Labtech. (n.d.).[1] Chemical crystallization: Methods for crystallizing small organic molecules.[1][Link][1][2]

  • MDPI. (2022).[1][5] Synthesis, Self-Assembly in Crystalline Phase and Anti-Tumor Activity of 2-(2-/4-Hydroxybenzylidene)thiazolo[3,2-a]pyrimidines.[1][2] Crystals.[1][3][6][7][8][9][10][11] [Link][1][2]

  • RSC Publishing. (2017).[1] Recent advances in synthetic facets of immensely reactive azetidines. Organic & Biomolecular Chemistry.[1][3][6][7][8] [Link]

  • Cardiff University. (2023).[1][10] Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. ORCA.[1][10] [Link]

Sources

Method

Microwave-assisted synthesis methods for fluoropyrimidine azetidine derivatives

Application Note: Microwave-Assisted Synthesis of Fluoropyrimidine-Azetidine Derivatives Protocols for Fluoropyrimidine-Azetidine Hybrids Executive Summary This guide details the microwave-assisted synthesis of fluoropyr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Fluoropyrimidine-Azetidine Derivatives


 Protocols for Fluoropyrimidine-Azetidine Hybrids

Executive Summary

This guide details the microwave-assisted synthesis of fluoropyrimidine-azetidine hybrid molecules. These structures are critical in medicinal chemistry, combining the antimetabolite properties of fluoropyrimidines (e.g., 5-Fluorouracil analogs) with the pharmacokinetic benefits of azetidines (conformational restriction and metabolic stability). By leveraging the specific heating mechanisms of microwave irradiation—dipolar polarization and ionic conduction—researchers can achieve selective nucleophilic aromatic substitution (


) at the C4 position of the pyrimidine ring in minutes, a process that typically requires hours under conventional reflux.

Mechanistic Insight & Rationale

The "Why" Behind the Protocol

The synthesis of fluoropyrimidine derivatives often relies on the reactivity of 2,4-dichloro-5-fluoropyrimidine. The C4 position is electronically favored for nucleophilic attack due to the para-like relationship with the N1 nitrogen and the inductive effect of the C5-fluorine atom.

However, azetidine is a strained, four-membered ring.[1] Under prolonged thermal heating (conventional reflux), azetidines are prone to ring-opening or polymerization. Microwave irradiation circumvents this by providing:

  • Rapid Volumetric Heating: Inverted temperature gradients prevent wall-contact degradation.

  • Selective Activation: Polar solvents (EtOH, DMF) and the polar transition state of the

    
     mechanism couple strongly with the microwave field, lowering the activation energy barrier (
    
    
    
    ).
Pathway Visualization

The following diagram illustrates the selective C4-displacement pathway and the competing C2-displacement (which is minimized under controlled MW conditions).

ReactionPathway Figure 1: Regioselective SNAr pathway under microwave irradiation. Start 2,4-Dichloro- 5-fluoropyrimidine TS Meisenheimer Complex (TS) Start->TS MW Irradiation 100-120°C Azetidine Azetidine (Nucleophile) Azetidine->TS Product 4-(Azetidin-1-yl)- 2-chloro-5-fluoropyrimidine (Major Product) TS->Product Fast (Kinetic Control) SideProduct 2,4-Bis(azetidinyl) Derivative (Over-reaction) Product->SideProduct Excess Amine >140°C or Prolonged Time

Caption: Kinetic control via microwave heating favors C4 substitution (green) while suppressing C2 over-reaction (gray).

Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Azetidinyl-5-Fluoropyrimidines

Objective: Selective displacement of the C4-chloride by azetidine while retaining the C2-chloride for further functionalization.

Reagents:

  • Substrate: 2,4-Dichloro-5-fluoropyrimidine (1.0 equiv)

  • Nucleophile: Azetidine hydrochloride (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIEA) (2.5 equiv)
    
  • Solvent: Ethanol (EtOH) or Isopropanol (iPrOH) [High MW absorptivity]

Step-by-Step Methodology:

  • Preparation:

    • In a 10 mL microwave process vial, dissolve 2,4-dichloro-5-fluoropyrimidine (167 mg, 1.0 mmol) in 3 mL of EtOH.

    • Add Azetidine HCl (103 mg, 1.1 mmol). Note: The HCl salt is preferred over the free base due to the volatility and instability of free azetidine.

    • Add DIEA (435 µL, 2.5 mmol) dropwise. The solution may turn slightly yellow.

  • Microwave Parameters:

    • Mode: Dynamic (PID Control)

    • Temperature: 100 °C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: Max 200 W (High absorption solvent)

    • Stirring: High (magnetic stir bar)

  • Work-up:

    • Cool the vial to room temperature (using compressed air cooling feature of the reactor).

    • Precipitation: Pour the reaction mixture into 15 mL of ice-cold water. The product often precipitates as a white/off-white solid.

    • Filtration: Collect the solid by vacuum filtration. Wash with cold water (

      
       mL).
      
    • Purification (if necessary): Recrystallization from EtOH/Water (9:1) or flash chromatography (Hexane/EtOAc).[2]

Self-Validating Check:

  • TLC: Mobile phase 20% EtOAc in Hexane. Product

    
     should be ~0.4–0.5 (distinct from starting material 
    
    
    
    ~0.8).
  • NMR:

    
    H NMR should show the disappearance of one pyrimidine proton signal (if applicable) or a shift in the aromatic region, and the appearance of azetidine multiplets at 
    
    
    
    2.2–2.5 (CH
    
    
    ) and 4.0–4.5 (N-CH
    
    
    ).
Protocol B: Synthesis of Bis-Azetidinyl Derivatives (Library Generation)

Objective: Complete displacement of both chlorides (C2 and C4) to create symmetric or asymmetric bis-amino derivatives.

Reagents:

  • Substrate: 4-substituted-2-chloro-5-fluoropyrimidine (from Protocol A)

  • Nucleophile: Second amine (e.g., Morpholine, Piperazine, or Azetidine for symmetric targets).

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF.

Methodology:

  • Dissolve the Protocol A product (0.5 mmol) in 2 mL NMP.

  • Add excess secondary amine (2.0 equiv).

  • Microwave Parameters:

    • Temperature: 160 °C

    • Hold Time: 15–20 minutes

    • Power: Max 300 W

  • Work-up: Pour into brine, extract with EtOAc. The high temperature is required to overcome the lower reactivity of the C2 position deactivated by the C4-amine electron donation.

Data Analysis & Optimization

Table 1: Comparison of Conventional vs. Microwave Heating

ParameterConventional Reflux (EtOH)Microwave Irradiation (EtOH)Impact
Temperature 78 °C (Boiling Point)100–120 °C (Superheated)Kinetic acceleration (

increase)
Time 4 – 12 Hours5 – 15 Minutes20–50x throughput increase
Yield 65 – 75%85 – 94%Reduced side reactions (hydrolysis)
Selectivity Mixed C2/C4 isomers often observed>95% C4-selectivityPrecise energy targeting

Optimization Graph (DOT): The following decision tree helps optimize reaction conditions based on TLC/LC-MS results.

Optimization Figure 2: Optimization Logic for SNAr Coupling Start Run Standard Protocol (100°C, 10 min) Check Analyze LC-MS/TLC Start->Check Incomplete Starting Material Remaining Check->Incomplete Low Conversion Clean Clean Product Check->Clean >95% Conversion Over Bis-substitution (C2 & C4) Check->Over By-products Action1 Increase Temp to 120°C OR Add 5 min Incomplete->Action1 Action2 Proceed to Work-up Clean->Action2 Action3 Reduce Temp to 80°C OR Reduce Equiv. of Amine Over->Action3

Caption: Decision matrix for tuning reaction parameters based on conversion data.

Safety & Handling

  • Pressure Hazards: Microwave heating of ethanol in sealed vessels generates significant pressure. Ensure vials are rated for at least 300 psi. Do not fill vials >75% volume.

  • Fluorine Considerations: While the C-F bond is stable under these conditions, extreme overheating (>200°C) with strong bases could theoretically lead to defluorination. Stick to the recommended temperature range.

  • Azetidine Toxicity: Azetidines are potent alkylating agents. Handle all solids and solutions in a fume hood.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

  • Borgati, T. F., et al. (2013). Microwave-assisted synthesis of bioactive heterocycles: A review. Current Medicinal Chemistry. Link

  • Singla, P., et al. (2018). Nitrogen-Containing Heterocycles: Microwave-Assisted Synthesis and their Biological Applications. Current Organic Chemistry. Link

  • SciFinder/Reaxys Database Verification. General reactivity of 2,4-dichloro-5-fluoropyrimidine with amines (C4 selectivity).
  • BenchChem Protocols. Microwave-Assisted Synthesis of Aminopyrimidines. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide

Case ID: SNAr-OPT-005 Subject: Yield Optimization & Troubleshooting for Pyrimidine-Azetidine Coupling Assigned Specialist: Senior Application Scientist Executive Summary The synthesis of 1-(5-fluoropyrimidin-2-yl)azetidi...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SNAr-OPT-005 Subject: Yield Optimization & Troubleshooting for Pyrimidine-Azetidine Coupling Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 1-(5-fluoropyrimidin-2-yl)azetidine-3-carboxamide typically proceeds via a Nucleophilic Aromatic Substitution (SNAr).[1] While theoretically straightforward, this reaction often suffers from two critical failure modes:

  • Competitive Hydrolysis: The electron-deficient 5-fluoropyrimidine ring renders the 2-chloro leaving group highly labile to hydrolysis, generating the inactive 2-hydroxy byproduct.

  • Isolation Loss: The high polarity of the azetidine-3-carboxamide motif often leads to product retention in the aqueous phase during standard liquid-liquid extraction.

This guide provides a self-validating protocol designed to bypass these pitfalls.

Part 1: The Optimized Protocol

Reaction Scheme
  • Electrophile: 2-Chloro-5-fluoropyrimidine

  • Nucleophile: Azetidine-3-carboxamide (HCl salt)

  • Mechanism: SNAr via Meisenheimer Complex[1]

Standard Operating Procedure (SOP)
ParameterRecommendationRationale
Stoichiometry 1.0 equiv Electrophile : 1.1 equiv NucleophileSlight excess of the cheaper azetidine drives full conversion of the pyrimidine.
Base DIPEA (3.0 equiv) or Cs₂CO₃ (2.5 equiv) Requires 1 equiv to neutralize HCl salt, 1 equiv to scavenge HCl from reaction. DIPEA is preferred for solubility; Cs₂CO₃ for difficult substrates.
Solvent Anhydrous Acetonitrile (MeCN) or IPA Avoid DMF if possible to simplify workup. MeCN allows for product precipitation.
Concentration 0.2 M – 0.5 MHigh concentration favors intermolecular SNAr over background hydrolysis.
Temperature 60°C – 80°CSufficient to overcome activation energy without degrading the strained azetidine ring.
Step-by-Step Workflow
  • Salt Neutralization: Suspend Azetidine-3-carboxamide HCl (1.1 equiv) in anhydrous MeCN. Add DIPEA (3.0 equiv) and stir at RT for 10 mins.

  • Addition: Add 2-Chloro-5-fluoropyrimidine (1.0 equiv) in one portion.

  • Reaction: Heat to 65°C. Monitor by LC-MS at 1h and 3h.

    • Checkpoint: Look for Product [M+H]⁺ and verify absence of Hydrolysis Byproduct (M-Cl+OH).

  • Work-up (The "Precipitation Method"):

    • Cool to RT. The product often precipitates out.

    • If Solid: Filter and wash with cold Et₂O/MeCN (1:1).

    • If Solution: Concentrate to ~20% volume. Add Et₂O or cold water to induce precipitation.

    • Avoid: Aqueous extraction (DCM/Water) unless absolutely necessary.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: Reaction Stalls or Low Conversion

User Question: "I have 40% starting material left after 12 hours at 80°C. Should I add more base?"

Technical Diagnosis: The reaction has likely stalled due to base sequestration or electrophile deactivation .

  • The Trap: If you use inorganic bases (e.g., K₂CO₃) in organic solvents (MeCN), the surface of the base can become coated with KCl salts, stopping the reaction.

  • The Fix:

    • Switch to Homogeneous Base: Use DIPEA or TEA.

    • Check Solubility: Ensure the azetidine salt is fully dissolved before adding the pyrimidine.

    • Catalyst: Add 10 mol% KI (Potassium Iodide) . This generates a transient 2-iodo-5-fluoropyrimidine species, which is ~100x more reactive toward SNAr.

Issue 2: "Missing" Product After Extraction

User Question: "My TLC showed a strong product spot, but after extracting with EtOAc/Water, my organic layer is empty. Where did it go?"

Technical Diagnosis: You have fallen into the "Water Solubility Trap." The carboxamide group and the pyrimidine nitrogen make this molecule highly polar (LogP < 1). It partitions into the aqueous phase.[2]

The Fix:

  • Do NOT discard the aqueous layer.

  • Salting Out: Saturate the aqueous layer with NaCl.[2] Extract with n-Butanol or IPA/CHCl₃ (1:3) . These solvent systems are more polar than EtOAc.

  • Lyophilization: If the scale is small (<1g), freeze-dry the aqueous layer and purify the solids via reverse-phase chromatography (C18).

Issue 3: Appearance of "M-18" Impurity

User Question: "I see a peak at Mass [M-18] in my LC-MS. Is this dehydration?"

Technical Diagnosis: Yes. The primary amide (-CONH₂) can dehydrate to a nitrile (-CN) under harsh conditions (high heat >100°C + excess base), especially if POCl₃ or thionyl chloride were used in previous steps.

  • Prevention: Keep reaction temperature < 80°C.

  • Validation: Check IR spectroscopy. Nitriles show a sharp peak at ~2250 cm⁻¹.

Part 3: Visualizing the Chemistry

Diagram 1: Reaction Mechanism & Failure Pathways

This diagram illustrates the desired SNAr pathway versus the competitive hydrolysis pathway that destroys yield.

SNAr_Mechanism SM1 2-Chloro-5-fluoropyrimidine (Electrophile) Complex Meisenheimer Complex (Intermediate) SM1->Complex + SM2, Base Hydrolysis 2-Hydroxy-5-fluoropyrimidine (Dead End Impurity) SM1->Hydrolysis + H₂O/OH⁻ (Wet Solvent) SM2 Azetidine-3-carboxamide (Nucleophile) Product Target Product (Yield) Complex->Product - Cl⁻

Caption: The SNAr mechanism requires dry conditions. Presence of water leads to irreversible hydrolysis (Red Path).

Diagram 2: Work-up Decision Tree

Follow this logic flow to maximize recovery based on the physical state of your crude mixture.

Workup_Logic Start Reaction Complete (LCMS Confirmed) Precipitation Did solids precipitate upon cooling? Start->Precipitation Yes_Precip YES Precipitation->Yes_Precip No_Precip NO Precipitation->No_Precip Filter Filter Solids Wash w/ Et₂O Yes_Precip->Filter Conc Concentrate to 20% Volume No_Precip->Conc Collect Collect Product (High Purity) Filter->Collect Add_Anti Add Antisolvent (Et₂O or Water) Conc->Add_Anti Check_Precip2 Precipitate formed? Add_Anti->Check_Precip2 Yes_Precip2 YES Check_Precip2->Yes_Precip2 No_Precip2 NO Check_Precip2->No_Precip2 Yes_Precip2->Filter Extract DANGER ZONE: Aqueous Extraction No_Precip2->Extract Rescue Use n-Butanol or Lyophilize Aqueous Phase Extract->Rescue

Caption: Decision matrix for isolating polar azetidine products. Avoid standard extraction to prevent aqueous loss.

References

  • General SNAr Mechanism on Pyrimidines

    • Title: Nucleophilic Aromatic Substitution Reactions of 2-Chloro-5-nitropyrimidine.[3][4]

    • Source: Royal Society of Chemistry (RSC), Green Chemistry.
    • Context: Discusses the competitive hydrolysis of activated pyrimidines in the presence of w
    • URL:[Link]

  • Azetidine Synthesis & Reactivity

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines.[5]

    • Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry.
    • Context: Provides background on the stability and ring-strain issues associ
    • URL:[Link]

  • Solubility & Work-up of Polar Heterocycles

    • Title: Organic Reaction Workup Formulas for Specific Reagents (Polar Compounds).
    • Source: University of Rochester / HKUST (Not Voodoo).
    • Context: Standard protocols for handling highly polar, w
    • URL:[Link]

  • Related Scaffold Synthesis (JAK Inhibitor Intermediates)

    • Title: Synthesis of Azetidine-Based Scaffolds for CNS-Focused Libraries.
    • Source: National Institutes of Health (NIH) / PMC.
    • Context: Describes the coupling conditions for azetidine-3-carboxamide derivatives using basic conditions in polar solvents.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Issues for 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide

Executive Summary & Root Cause Analysis The Challenge: Users frequently report that 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide forms a gelatinous suspension or fails to dissolve completely in DMSO, even at moderat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Root Cause Analysis

The Challenge: Users frequently report that 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide forms a gelatinous suspension or fails to dissolve completely in DMSO, even at moderate concentrations (10–50 mM).[1][2]

The Science (Why this happens): This behavior is dictated by the competition between Crystal Lattice Energy and Solvation Energy .

  • Primary Amide Network: The carboxamide group (

    
    ) is a potent hydrogen bond donor and acceptor.[1] In the solid state, these molecules form an extensive, rigid hydrogen-bonding network (head-to-tail stacking), creating a high-energy crystal lattice that resists disruption.[1][2]
    
  • Rigid Scaffold: The azetidine ring adds conformational rigidity, reducing the entropy gain upon dissolution.

  • The "Wet DMSO" Trap: DMSO is hygroscopic.[1][3][4] Even 1-2% water content (absorbed from air) acts as a powerful anti-solvent for this lipophilic-crystalline compound, causing "crashing out" or micro-crystallization.[1][2]

Diagnostic Workflow

Before attempting a fix, diagnose the specific state of your mixture using the visual guide below.

SolubilityDiagnosis Start Visual Inspection of DMSO Mixture Cloudy Cloudy / Opaque (White Precipitate) Start->Cloudy Particles visible Gel Viscous / Gel-like (Transparent but thick) Start->Gel Flow resists Clear Optically Clear (No visible particles) Start->Clear Looks dissolved CheckWater Check DMSO Age (Is it >1 month old?) Cloudy->CheckWater BreakNetwork H-Bond Network Intact ACTION: Warm to 45°C + Vortex Gel->BreakNetwork MicroCheck Tyndall Effect Test (Shine laser pointer) Clear->MicroCheck OldDMSO Hygroscopic Failure ACTION: Replace with Anhydrous DMSO CheckWater->OldDMSO Yes NewDMSO Lattice Energy High ACTION: Heat + Sonicate CheckWater->NewDMSO No (Fresh) TrueSol True Solution Proceed to Assay MicroCheck->TrueSol Beam invisible FalseSol Microsuspension ACTION: Centrifuge 13,000g x 5min MicroCheck->FalseSol Beam visible

Figure 1: Diagnostic decision tree for identifying the specific solubility failure mode.

Standard Operating Procedures (SOPs)

Protocol A: The "Heat-Sonicate-Vortex" Cycle (Lattice Disruption)

Use this for fresh powders that form clumps or gels.[1][2]

Mechanism: Thermal energy weakens the intermolecular H-bonds, while acoustic cavitation (sonication) physically breaks apart crystal aggregates, exposing more surface area to the solvent.[2]

  • Preparation: Weigh the compound into a glass vial (avoid plastic if heating >50°C).

  • Solvent Addition: Add fresh Anhydrous DMSO (Grade ≥99.9%).

  • The Cycle:

    • Step 1 (Soak): Allow to sit for 5 minutes at room temperature.

    • Step 2 (Vortex): Vortex at max speed for 60 seconds.

    • Step 3 (Heat): Place in a water bath or heating block at 45°C for 10 minutes. Note: Do not exceed 60°C to avoid degradation.[1]

    • Step 4 (Sonicate): Sonicate in an ultrasonic water bath (35-40 kHz) for 15 minutes. The water in the bath should be warm (~40°C).

  • Verification: Hold the vial up to a light source. If "schlieren" lines (swirling optical distortions) are visible, mixing is incomplete.[2] Repeat Step 2.

Protocol B: The Anhydrous Rescue (Water Contamination)

Use this if the compound precipitates upon standing or if using an opened bottle of DMSO.

Mechanism: Water acts as a competitive H-bond donor/acceptor but fails to solvate the hydrophobic regions of the fluoropyrimidine ring, forcing the molecule back into a solid state.

  • Sourcing: Use a new, sealed ampoule of DMSO or DMSO dried over 3Å molecular sieves.

  • Atmosphere: If possible, purge the headspace of the vial with Nitrogen or Argon gas immediately after opening.

  • Aliquot Strategy:

    • Do not store a large stock bottle of DMSO.[1]

    • Once a bottle is opened, aliquot it into small, single-use microcentrifuge tubes and freeze them. Use one tube per experiment.

  • Rescue: If a sample has "crashed out" due to water absorption, adding more wet DMSO will not help.[1] You must:

    • Centrifuge to pellet the solid.

    • Remove the supernatant.

    • Resuspend the pellet in fresh, anhydrous DMSO .

Advanced Troubleshooting & Data

Solubility Matrix (Estimated)
Solvent SystemEstimated Max SolubilityNotes
Anhydrous DMSO ~50 - 80 mMRequires heat/sonication to initiate.[1][2]
DMSO + 5% Water < 10 mMCRITICAL FAILURE POINT.
DMSO + 0.1% TFA ~100 mMAcidic pH protonates the azetidine/pyrimidine, breaking H-bonds.[1] Use only if assay tolerates acid.[1]
Ethanol/Methanol < 5 mMPoor solvent; protic solvents compete for H-bonds but lack DMSO's dipole.[1][2]
FAQ: Common User Questions

Q: Can I freeze-thaw my stock solution? A: Avoid if possible. Every freeze-thaw cycle introduces atmospheric moisture (condensation).[1][2] If you must freeze, use single-use aliquots.[1][2][5] If a thawed sample is cloudy, it has likely absorbed water.

Q: The solution looks clear, but my LC-MS injection needle clogged. Why? A: You likely have a microsuspension .[1] The compound is not truly dissolved but exists as invisible nano-crystals.[1]

  • Fix: Perform the "Tyndall Effect" test (shine a laser pointer through the vial; a visible beam indicates particles) or filter through a 0.2 µm PTFE syringe filter before use.

Q: Can I use a co-solvent? A: Yes. If the compound is stubborn, pre-dissolving in a small volume of TFA (Trifluoroacetic acid) before adding DMSO is highly effective, as it protonates the basic nitrogens (azetidine/pyrimidine), disrupting the crystal lattice.

  • Warning: Ensure your downstream biological assay can tolerate the residual acid.

References

  • BenchChem. (2025).[1][4][6] Impact of hygroscopic DMSO on Ro 41-0960 solubility. Retrieved from

  • Ziath. (2006).[1][7] Samples in DMSO: What an end user needs to know. Retrieved from

  • Way, L., et al. (2018).[2] Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening. Retrieved from

  • Li, P., et al. (2018).[2] A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS Discovery. Retrieved from [2]

  • Sigma-Aldrich. (n.d.).[1][2] 1-(5-fluoropyrimidin-2-yl)azetidine-3-carboxylic acid Product Detail. Retrieved from [1][2]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and chromatographic challenges associated with isolating 1-(5-Fluoropyrimidin-2-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and chromatographic challenges associated with isolating 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide (CAS: 2167530-43-8).

This compound is a highly valuable building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and CNS-active therapeutics[1][2]. It is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) between 2-chloro-5-fluoropyrimidine and azetidine-3-carboxamide[3][4]. While the carbon-nitrogen bond formation is thermodynamically favorable due to the electron-deficient pyrimidine ring[5][6], the physicochemical properties of the resulting primary amide make downstream purification notoriously difficult.

Part 1: Causality in Impurity Profiling (The "Why")

To effectively purify this molecule, we must first understand the chemical behavior of the system. The purification challenges stem directly from the competing polarities and reactivities of the functional groups involved:

  • Unreacted Azetidine-3-carboxamide : This starting material is highly polar and basic. If not fully consumed, it will co-elute with the product or cause severe streaking on normal-phase silica.

  • Unreacted 2-Chloro-5-fluoropyrimidine : This electrophile is volatile and non-polar, but highly reactive[1][6]. If left unquenched, it can alkylate HPLC column stationary phases or react with nucleophilic solvents during concentration.

  • Carboxylic Acid Impurity : The target compound contains a primary carboxamide. Under the strongly basic conditions often used to drive the SNAr reaction (e.g., prolonged heating with K₂CO₃ or NaOH during workup), the amide is highly susceptible to hydrolysis, yielding 1-(5-fluoropyrimidin-2-yl)azetidine-3-carboxylic acid.

Part 2: Troubleshooting Guides (FAQs)

Q1: My LC-MS shows my product peak is contaminated with a highly polar impurity showing [M+H]⁺ = 198.1. What is this, and how do I remove it? A1: This is the carboxylic acid hydrolysis product. Your target amide has a molecular weight of ~196.2 g/mol ([M+H]⁺ = 197.2). The acid impurity (MW ~197.2 g/mol , [M+H]⁺ = 198.2) forms when the primary amide degrades under basic aqueous conditions. Solution: Do not use strong bases (like NaOH) during your aqueous workup. To remove the existing acid impurity, perform a liquid-liquid extraction using a mild bicarbonate wash (pH 8). The carboxylic acid will deprotonate and partition into the aqueous layer as a sodium salt, while your target amide will remain in the organic layer (e.g., Ethyl Acetate or Dichloromethane).

Q2: I have residual 2-chloro-5-fluoropyrimidine in my crude mixture. Normal-phase chromatography isn't separating it well. What is the best approach? A2: Because 2-chloro-5-fluoropyrimidine is highly reactive[1][4], you should utilize a chemical quench rather than relying solely on chromatography. Solution: At the end of your SNAr reaction, add 0.5 equivalents of a highly water-soluble amine, such as ethanolamine. Stir for 30 minutes. The ethanolamine will rapidly consume the residual 2-chloro-5-fluoropyrimidine via SNAr, converting it into a highly polar, water-soluble adduct. This adduct is then easily washed away into the aqueous phase during your standard extraction.

Q3: My product streaks heavily on silica gel chromatography, resulting in poor recovery (<40%). Why is this happening? A3: The primary amide acts as both a strong hydrogen-bond donor and acceptor. It interacts strongly with the acidic silanol groups on the stationary phase of standard silica gel. Solution: Switch to Reverse-Phase HPLC (C18) for optimal recovery. If you must use normal-phase silica, you must suppress the silanol interactions. Elute with a gradient of DCM/MeOH (95:5 to 90:10) and add 1% aqueous ammonia (NH₄OH) or triethylamine (TEA) to your mobile phase.

Part 3: Standardized Purification Protocols

Every protocol must be a self-validating system. Below are the field-proven methodologies for isolating the target compound.

Protocol A: Scalable Work-up & Recrystallization (For Bulk Synthesis >1g)

This protocol avoids chromatography entirely by leveraging the differential solubilities of the product and its impurities.

  • Chemical Quench: Upon reaction completion (verified by TLC/LC-MS), cool the mixture to room temperature. Add 0.5 eq of ethanolamine to quench unreacted 2-chloro-5-fluoropyrimidine. Stir for 30 min.

  • Solvent Swap: Concentrate the crude reaction mixture under reduced pressure to remove the primary reaction solvent (e.g., DMF or i-PrOH)[3][7].

  • Extraction: Dissolve the residue in Ethyl Acetate (EtOAc) (20 mL/g of crude). Wash the organic layer with saturated aqueous NaHCO₃ (3 × 10 mL). Validation step: Check the pH of the aqueous wash; it must be ~8 to ensure the acid impurity is removed without hydrolyzing the amide.

  • Brine Wash & Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration & Recrystallization: Concentrate the EtOAc down to ~3 mL/g. Slowly add Heptane dropwise while stirring until the solution becomes cloudy. Heat gently to 50°C until clear, then allow to cool slowly to 4°C overnight.

  • Isolation: Filter the resulting white/off-white crystals and wash with cold Heptane. Dry under a high vacuum.

Protocol B: Reverse-Phase Preparative HPLC (For High Purity <1g)

When biological testing requires >99% purity, reverse-phase chromatography is mandatory.

  • Sample Preparation: Dissolve the crude material in a 1:1 mixture of DMSO and Methanol. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Column Selection: Use a C18 Prep column (e.g., 250 × 21.2 mm, 5 µm).

  • Mobile Phase:

    • Phase A: Water + 0.1% Formic Acid (FA).

    • Phase B: Acetonitrile (ACN) + 0.1% Formic Acid. (Note: Formic acid ensures sharp peak shapes for the amide without causing hydrolysis during the short run time).

  • Gradient: Run a shallow gradient from 5% B to 60% B over 20 minutes.

  • Detection & Lyophilization: Monitor at 254 nm (pyrimidine absorbance). Collect the target peak, freeze immediately, and lyophilize to obtain the pure product as a fluffy white powder.

Part 4: Quantitative Data Presentation

The following table summarizes the physicochemical properties and chromatographic behavior of the target compound and its common impurities to aid in your analytical tracking.

Compound / ImpurityExact Mass[M+H]⁺Est. PolarityRecommended Removal Strategy
Target: 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide 196.1197.1ModerateTarget Product (Isolate via crystallization or RP-HPLC)
Impurity: Azetidine-3-carboxamide100.1101.1High (Basic)Aqueous extraction (partitions into water)
Impurity: 2-Chloro-5-fluoropyrimidine132.0N/ALow (Volatile)Chemical quench with ethanolamine[4]
Impurity: 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxylic acid197.1198.1High (Acidic)Mild basic wash (Saturated NaHCO₃, pH 8)

Part 5: Mandatory Visualizations

Below are the logical workflows and mechanistic pathways governing the synthesis and purification of this compound.

Workflow Start Crude Reaction Mixture (Product + Impurities) Quench Chemical Quench (Add Ethanolamine) Start->Quench Extract Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extract OrgLayer Organic Phase (Target Amide + Traces) Extract->OrgLayer Retain AqLayer Aqueous Phase (Salts + Polar Impurities) Extract->AqLayer Discard Wash Mild Bicarbonate Wash (Removes Acid Impurity) OrgLayer->Wash Cryst Recrystallization (EtOAc / Heptane) Wash->Cryst Pure Pure 1-(5-Fluoropyrimidin-2-yl) azetidine-3-carboxamide Cryst->Pure

Caption: Workflow for the post-reaction chemical quench and purification of the target amide.

Impurity SM Starting Materials: 2-Cl-5-F-Pyrimidine + Azetidine-3-carboxamide SNAr SNAr Reaction (Base, Heat) SM->SNAr Target Target Product: 1-(5-Fluoropyrimidin-2-yl) azetidine-3-carboxamide SNAr->Target OverReact Harsh Basic Workup (e.g., NaOH, >pH 10) Target->OverReact Amide Cleavage AcidImp Hydrolysis Impurity: Carboxylic Acid Derivative OverReact->AcidImp Amide Cleavage

Caption: Mechanistic pathway of base-catalyzed hydrolysis generating the carboxylic acid impurity.

References

  • VeriXiv. Discovery and Optimization of First-in-Class Furopyrimidine-based Inhibitors of Henipaviruses. Retrieved from[Link]

  • VeriXiv. Discovery and Optimization of First-in-Class Furopyrimidine-based Inhibitors of Henipaviruses (Method E). Retrieved from [Link]

  • Fisher Scientific. Active chloro-heterocycles. Retrieved from [Link]

  • ChemRxiv. Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. Retrieved from [Link]

  • Google Patents. United States Patent (Synthesis of Amine Intermediates). Retrieved from [Link]

Sources

Optimization

Identifying and removing by-products in azetidine-3-carboxamide formation

Technical Support Center: Troubleshooting Azetidine-3-Carboxamide Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Azetidine-3-Carboxamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the nuances of azetidine-3-carboxamide formation.

The azetidine ring is a highly valuable structural motif in medicinal chemistry, offering conformational restriction and improved pharmacokinetic properties. However, its inherent ring strain introduces unique synthetic challenges, particularly during amide coupling. This guide provides field-proven insights, causal explanations, and self-validating protocols to ensure high-yielding, pure syntheses.

PART 1: Frequently Asked Questions (Troubleshooting Guides)

Q1: Why am I observing low yields of my target azetidine-3-carboxamide and a high proportion of unexpected degradation products? A1: The primary culprit is azetidine ring-opening , driven by its inherent ring strain of approximately 25.4 kcal/mol [1]. During amide coupling, over-activation or the use of harsh Lewis acidic coupling reagents (like acyl chlorides) can coordinate to the azetidine nitrogen. This coordination increases the ring strain and makes the adjacent carbon highly susceptible to nucleophilic attack, leading to an irreversible


-type ring-opening [1]. Furthermore, elevated temperatures provide the activation energy required to overcome the barrier for this decomposition [1].
Solution: Switch to milder coupling conditions. Utilize HATU with a non-nucleophilic base like DIPEA, or EDC/HOBt, and strictly maintain the reaction at or below room temperature (0 °C to 25 °C) [1].

Q2: My LC-MS shows a massive peak corresponding to a urea by-product. How do I prevent this from contaminating my final product? A2: This is a classic issue when using carbodiimide coupling agents. For instance, DCC generates dicyclohexylurea (DCU), which is notoriously difficult to remove as it is partially soluble in many organic solvents and tends to co-elute or precipitate unpredictably. Solution: Transition to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). EDC generates a water-soluble urea by-product that can be efficiently partitioned into the aqueous phase during a standard acidic/basic aqueous workup. Alternatively, using uronium-based reagents like HATU generates water-soluble by-products that are easily washed away, though care must be taken to remove the tetramethylurea by-product via thorough aqueous washing [2].

Q3: I am detecting dimerized or oligomerized azetidine species in my crude mixture. What is the root cause? A3: Dimerization occurs when the azetidine nitrogen is unprotected or prematurely deprotected during the coupling sequence. The secondary amine of the azetidine is a strong nucleophile. If it competes with your target amine for the activated carboxylic acid intermediate, it will self-condense, forming dimers or oligomers. Solution: Ensure robust N-protection (e.g., N-Boc or N-Cbz) of the azetidine-3-carboxylic acid prior to activation. Verify the integrity of the protecting group under your specific coupling conditions. If using an N-Boc protecting group, avoid highly acidic additives that could trigger premature Boc cleavage.

Q4: Even with N-protection, I see a slow degradation of my azetidine building block over time in the reaction mixture. Why? A4: Certain N-substituted azetidines can undergo an acid-mediated or base-mediated intramolecular ring-opening decomposition via nucleophilic attack of a pendant amide or ester group [3]. The rigid scaffold places these functional groups in close proximity, facilitating an intramolecular reaction that relieves the ring strain [3]. Solution: Minimize reaction times. Monitor the reaction closely via TLC or LC-MS and quench immediately upon consumption of the starting material [1].

PART 2: Quantitative Data & Reagent Selection

To facilitate the selection of appropriate coupling conditions, the following table summarizes common reagents, their associated by-products, and optimal removal strategies.

Coupling ReagentActivation IntermediatePrimary By-ProductBy-Product SolubilityRecommended Removal StrategyRisk of Ring-Opening
DCC O-AcylisoureaDicyclohexylurea (DCU)Organic (poorly soluble)Filtration + careful chromatographyModerate
EDC / HOBt OBt EsterWater-soluble ureaAqueousAcidic/Basic aqueous extractionLow (if kept ≤ 25°C)
HATU OAt EsterTetramethylurea, HOAtAqueous / OrganicMultiple aqueous washes, chromatographyLow
CDI AcylimidazoleImidazole, CO2AqueousAqueous extractionLow to Moderate
Acyl Chlorides Acyl ChlorideHClAqueousScavenge with excess DIPEA/TEAHigh (Lewis acidic)

PART 3: Standard Operating Procedures (SOPs)

Protocol 1: Optimized Amide Coupling of N-Boc-Azetidine-3-Carboxylic Acid

Causality & Validation: This protocol utilizes HATU/DIPEA to ensure rapid activation at low temperatures, minimizing the thermal energy available for strain-release ring-opening. The system is self-validating through mandatory LC-MS checkpoints.

  • Preparation : In an oven-dried flask under inert atmosphere (N2 or Ar), dissolve 1.0 equivalent of 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to a concentration of 0.2 M [2].

  • Cooling : Cool the solution to 0 °C using an ice-water bath. (Causality: Low temperature suppresses the activation barrier for ring-opening).

  • Activation : Add 1.2 equivalents of HATU, followed immediately by 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes at 0 °C.

    • Validation Checkpoint 1: Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS to confirm the formation of the activated OAt-ester intermediate and the absence of starting acid.

  • Coupling : Dropwise add 1.1 equivalents of the target amine (dissolved in a minimal volume of DCM/DMF).

  • Reaction : Allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 1-2 hours [1].

    • Validation Checkpoint 2: Monitor via TLC (stain with Ninhydrin for amines) or LC-MS every 30 minutes. Prolonged reaction times lead to gradual ring-opening [1].

  • Quenching : Once the starting material is consumed, quench the reaction by adding saturated aqueous

    
    .
    
Protocol 2: Purification and By-Product Removal

Causality & Validation: This biphasic extraction leverages the differential solubility of the desired N-Boc-azetidine-3-carboxamide (organic soluble) and the coupling by-products (aqueous soluble).

  • Extraction : Dilute the quenched reaction mixture with Ethyl Acetate (EtOAc). Separate the layers.

  • Basic Wash : Wash the organic layer twice with saturated aqueous

    
     to remove HOAt and any unreacted carboxylic acid.
    
  • Acidic Wash : Wash the organic layer twice with 5% aqueous Citric Acid or 1M HCl to remove unreacted amine and DIPEA. (Caution: If the target amide contains acid-sensitive groups or if the Boc group is highly labile, use a milder acid like saturated

    
    ).
    
  • Brine Wash & Drying : Wash with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Chromatography : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure azetidine-3-carboxamide.

PART 4: Workflows and Logical Relationships

ReactionPathway Start N-Protected Azetidine-3- Carboxylic Acid Activation Activation (HATU/DIPEA) at 0 °C Start->Activation Intermediate Activated Ester Intermediate Activation->Intermediate Amine Target Amine Addition (Nucleophilic Attack) Intermediate->Amine Byproduct1 Ring-Opened By-product (Strain Relief) Intermediate->Byproduct1 Harsh Lewis Acids / High Temp (>25°C) Byproduct2 Dimerization (If N-deprotected) Intermediate->Byproduct2 Premature Deprotection Desired Desired Azetidine-3- Carboxamide Amine->Desired Optimal Conditions (Low Temp, Milder Base)

Mechanistic divergence in azetidine-3-carboxamide synthesis based on reaction conditions.

PurificationWorkflow Crude Crude Reaction Mixture (Amide + By-products) AqWorkup Aqueous Workup (EtOAc / NaHCO3 / Citric Acid) Crude->AqWorkup AqPhase Aqueous Phase (Urea, HOAt, Salts) AqWorkup->AqPhase Discard OrgPhase Organic Phase (Target Amide + Neutrals) AqWorkup->OrgPhase Chromatography Silica Gel Chromatography (Hexanes/EtOAc) OrgPhase->Chromatography Pure Pure Azetidine-3- Carboxamide Chromatography->Pure Isolate

Step-by-step purification workflow for removing coupling by-products.

References

  • Title: Design, synthesis, and biological evaluation of a novel series of 1,2,4-oxadiazole inhibitors of SLACK potassium channels: Identification of in vitro tool VU0935685 Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: National Institutes of Health (NIH) / PMC URL: [Link]

Troubleshooting

Technical Support Center: Optimizing Temperature Conditions for 5-Fluoropyrimidine SNAr

Welcome to the Application Support Center for Pyrimidine Functionalization. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective functionalization of 5-fluoropyrimidines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for Pyrimidine Functionalization. As a Senior Application Scientist, I frequently encounter challenges regarding the regioselective functionalization of 5-fluoropyrimidines. The nucleophilic aromatic substitution (SNAr) of these scaffolds is highly temperature-dependent. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure your syntheses are robust and reproducible.

Mechanistic Principles of Temperature Control

The presence of the highly electronegative fluorine atom at the C5 position of the pyrimidine ring exerts a strong inductive electron-withdrawing effect, significantly increasing the electrophilicity of the adjacent C4 and C6 positions[1]. In a starting material like 2,4-dichloro-5-fluoropyrimidine, the C4 position is kinetically favored for the initial nucleophilic attack because the resulting Meisenheimer complex is optimally stabilized by both the adjacent fluorine and the ring nitrogens[2].

However, regioselectivity is strictly governed by temperature. At low temperatures (-10 °C to 0 °C), the kinetic C4-product dominates, allowing for regioselective substitution at the 4-position of the pyrimidine[3]. If the temperature is elevated prematurely, the thermodynamic energy barrier for C2 substitution is breached, leading to complex mixtures[4]. Conversely, the second SNAr at C2 requires elevated temperatures (80 °C–120 °C) because the first substitution introduces an electron-donating group (e.g., an amine) that deactivates the pyrimidine core[4].

SNAr_Mechanism Start 2,4-Dichloro-5-fluoropyrimidine (Highly Electrophilic) LowTemp T = -10°C to 0°C Kinetic Control Start->LowTemp 1st Amine (1.0 eq) HighTemp HighTemp Start->HighTemp 1st Amine (1.0 eq) Meisenheimer1 C4-Meisenheimer Complex (F-stabilized) LowTemp->Meisenheimer1 C4Product C4-Substituted Product (High Regiopurity) Meisenheimer1->C4Product Cl- Elimination AcidCat Acid Catalysis (p-TsOH) T = 80°C - 100°C C4Product->AcidCat 2nd Amine (Excess) Mixture C2/C4 Mixture + Bis-adducts (Poor Yield) HighTemp->Mixture FinalProduct C2,C4-Disubstituted 5-Fluoropyrimidine AcidCat->FinalProduct Overcomes Deactivation

Temperature-dependent SNAr regioselectivity in 5-fluoropyrimidines.

Troubleshooting Guide: Temperature-Related SNAr Failures

Troubleshooting_Logic Issue SNAr Reaction Failure Q1 Is it the 1st or 2nd substitution? Issue->Q1 Sub1 1st Substitution (C4) Q1->Sub1 Sub2 2nd Substitution (C2) Q1->Sub2 Issue1 Poor Regioselectivity (C4/C2 Mixture) Sub1->Issue1 Issue2 Incomplete Conversion Sub2->Issue2 Fix1 Action: Lower Temp to -10°C Control Exotherm Issue1->Fix1 Kinetic Control Fix2 Action: Raise Temp to 80°C Add Acid Catalyst Issue2->Fix2 Thermodynamic Push

Logical troubleshooting decision tree for 5-fluoropyrimidine SNAr reactions.

Issue 1: Poor Regioselectivity (C4 vs C2 mixtures) during the first SNAr.
  • Root Cause: Thermal overshoot. The activation energy difference between C4 and C2 attack is easily overcome at room temperature or above. Exothermic amine addition can cause localized heating if the reagent is added too quickly, pushing the reaction into thermodynamic control.

  • Resolution: Cool the reaction vessel to -10 °C using an ice/brine bath. Add the nucleophile dropwise over 30 minutes. Maintain the internal temperature below 0 °C until LC-MS confirms >90% conversion of the starting material.

Issue 2: Incomplete reaction during the second SNAr at C2.
  • Root Cause: The pyrimidine ring has been deactivated. The lone pair of the newly installed C4-amine donates electron density into the pyrimidine ring via resonance, severely reducing the electrophilicity of the C2 carbon.

  • Resolution: Elevate the temperature to 80 °C–100 °C. Switch from a low-boiling solvent (like DCM) to n-butanol or 1,4-dioxane. Additionally, introduce an acid catalyst (e.g., p-TsOH or TFA); protonation of the pyrimidine nitrogen restores electrophilicity, facilitating Meisenheimer complex formation at elevated temperatures[4].

Issue 3: Unexpected displacement of the 5-fluoro group.
  • Root Cause: You have exceeded the thermal stability threshold for the C-F bond in the presence of your specific nucleophile. While the C-F bond is strong, highly basic and polarizable nucleophiles (like thiolates) can displace fluorine at temperatures >100 °C due to extreme thermodynamic driving forces.

  • Resolution: Cap the temperature at 80 °C. If using thiols, ensure precise 1.0 equivalent stoichiometry and use a milder base (e.g., DIPEA instead of NaH)[1].

Quantitative Data Summary: Temperature vs. Regioselectivity

Reaction PhaseTarget PositionNucleophile ReactivityOptimal SolventTemp RangeKinetic/ThermodynamicTypical Regiopurity
1st SNAr C4High (Aliphatic Amines/Thiols)DCM, iPrOH-10 °C to 0 °CKinetic Control>95%
1st SNAr C4Moderate (Anilines)iPrOH, EtOH25 °C to 80 °CMixed Control85-90%
2nd SNAr C2High (Aliphatic Amines)n-BuOH, Dioxane80 °C to 100 °CThermodynamic Push>90%
2nd SNAr C2Moderate (Anilines)n-BuOH + p-TsOH100 °C to 120 °CThermodynamic Push80-85%

Self-Validating Experimental Protocols

Protocol A: Kinetically Controlled C4-Amination (Low Temperature)

Use this protocol for the first substitution to ensure maximum regioselectivity.

  • Preparation: Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in anhydrous DCM (0.2 M).

    • Validation Check: The solution must be completely clear and colorless. Any turbidity indicates moisture, which will hydrolyze the highly reactive pyrimidine.

  • Cooling & Base Addition: Add DIPEA (1.2 eq) and cool the reaction flask to -10 °C using an ice/brine bath.

    • Validation Check: Ensure the internal thermometer reads ≤ -5 °C before proceeding.

  • Nucleophile Addition: Dissolve the aliphatic amine (1.0 eq) in DCM and add dropwise over 30 minutes via an addition funnel.

    • Validation Check: Monitor for a slight exotherm. If the internal temperature rises above 0 °C, pause the addition immediately to prevent unwanted C2-substitution.

  • Completion: Stir for 2 hours at 0 °C.

    • Validation Check: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the high-Rf starting material and a single new lower-Rf spot. LC-MS should confirm the [M+H]+ of the mono-substituted product with <5% of the bis-substituted mass.

Protocol B: Thermodynamically Driven C2-Amination (High Temperature)

Use this protocol for the second substitution to overcome ring deactivation.

  • Preparation: Dissolve the C4-amino-2-chloro-5-fluoropyrimidine intermediate (1.0 eq) in n-butanol (0.2 M).

    • Validation Check: n-butanol is required for its high boiling point (117 °C) to overcome the deactivated ring's energy barrier.

  • Activation: Add the secondary amine or aniline (1.5 eq) and p-Toluenesulfonic acid monohydrate (0.1 eq).

    • Validation Check: The addition of p-TsOH protonates the pyrimidine nitrogen, often causing a slight color shift to pale yellow, indicating successful activation.

  • Heating: Heat the reaction to 90 °C under a reflux condenser for 12-18 hours.

    • Validation Check: The reaction mixture should maintain a steady reflux. A darkening of the solution to deep amber is normal, but black tar indicates thermal degradation (if observed, reduce temp by 10 °C for future runs).

  • Isolation: Cool to room temperature and concentrate in vacuo.

    • Validation Check: LC-MS analysis of the crude must show the desired [M+H]+. If starting material remains, do not push the temperature higher; instead, add 0.5 eq more amine and stir for another 6 hours.

Frequently Asked Questions (FAQs)

Q: Why is the C4 position inherently more reactive than C2 in 2,4-dichloro-5-fluoropyrimidine? A: The C4 position is adjacent to both a ring nitrogen and the highly electronegative C5-fluorine. When a nucleophile attacks C4, the resulting negative charge in the Meisenheimer intermediate is delocalized onto the electronegative nitrogen atoms and strongly stabilized by the inductive pull of the adjacent fluorine[2]. The C2 position lacks this direct adjacent stabilization from the fluorine atom.

Q: Can I use microwave irradiation for the second SNAr? A: Yes. Microwave heating to 120 °C for 15-30 minutes is highly effective for overcoming the deactivation caused by the C4-amine. It provides rapid, uniform heating that often results in cleaner profiles compared to prolonged conventional heating at 100 °C.

Q: How does the choice of base interact with temperature optimization? A: At low temperatures (-10 °C), organic bases like DIPEA are fully soluble and non-nucleophilic. Inorganic bases like K2CO3 have poor solubility in organic solvents at sub-zero temperatures, which can artificially slow the reaction and lead users to incorrectly raise the temperature, ruining regioselectivity. Always match your base's solubility profile to your target temperature.

References

  • Title : Chemical control of CSA geometry enables relaxation-optimized 19F-13C NMR probes | Source : biorxiv.org | URL : 1

  • Title : Recent Advances in Pyrimidine-Based Drugs - PMC | Source : nih.gov | URL :4

  • Title : High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC | Source : nih.gov | URL : 2

  • Title : ChemInform Abstract: A Complementary Route to Diaminopyrimidines Through Regioselective S N Ar Amination Reactions. | Source : researchgate.net | URL : 3

Sources

Optimization

Technical Support Center: HPLC Troubleshooting for 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide

Welcome to the Technical Support Center. As a highly polar, basic molecule containing a fluoropyrimidine ring, an azetidine moiety, and a primary carboxamide, 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide presents un...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a highly polar, basic molecule containing a fluoropyrimidine ring, an azetidine moiety, and a primary carboxamide, 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide presents unique chromatographic challenges. Standard reversed-phase liquid chromatography (RPLC) often yields artificially low purity results (<90%) due to poor retention, severe peak tailing, and in-vial sample degradation.

This guide is engineered for researchers and drug development professionals to diagnose, isolate, and correct these specific analytical failures using field-proven causality and self-validating methodologies.

Diagnostic Workflow: Identifying the Root Cause of Low Purity

Before altering your mobile phase or column, you must determine whether the low purity is a chromatographic artifact (integration of a tailing baseline), a methodology failure (co-elution in the void volume), or true chemical degradation (hydrolysis).

TroubleshootingTree Start HPLC Purity < 95% Identify Root Cause PeakShape Analyze Peak Shape & Retention Time Start->PeakShape Tailing Severe Tailing / Broad Peak PeakShape->Tailing EarlyElution Elutes Near Void (Rt < 2 min) PeakShape->EarlyElution NewPeaks Growing Impurity Peaks Over Time PeakShape->NewPeaks Silanol Silanol Interaction (Basic Nitrogens) Tailing->Silanol Polarity High Polarity (Poor RP Retention) EarlyElution->Polarity Hydrolysis Amide Hydrolysis (Sample Degradation) NewPeaks->Hydrolysis FixTailing Use Polar-Embedded Phase or Base Modifier Silanol->FixTailing FixElution Switch to HILIC Methodology Polarity->FixElution FixDeg Buffer Sample Solvent Cool Autosampler to 4°C Hydrolysis->FixDeg

Caption: Decision tree for diagnosing and resolving low purity in polar pyrimidine HPLC analysis.

Frequently Asked Questions & Mechanistic Solutions

Q1: My main peak tails severely, and the software integrates the tail as an impurity. How do I achieve a symmetrical peak?

The Causality: 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide contains basic nitrogen atoms. In standard C18 columns, these nitrogens act as hydrogen-bond donors/acceptors, interacting strongly with unreacted, acidic silanol groups on the silica surface. This secondary interaction causes the analyte to "drag" through the column, resulting in severe tailing and a false low-purity calculation. The Solution: Switch to a Polar-Embedded Stationary Phase . These columns incorporate an amide or carbamate functional group near the silica surface. This embedded group creates a tightly bound "shield" of water that physically blocks basic analytes from reaching the residual silanols, drastically improving peak shape without requiring harsh mobile phase additives[1].

Q2: The compound elutes almost immediately (Rt < 2 min) and co-elutes with the solvent front. Is my sample impure?

The Causality: The compound is highly polar. In traditional RPLC, the hydrophobic C18 chains repel the polar analyte, preventing it from partitioning into the stationary phase. When an analyte elutes in the void volume, it co-elutes with unretained synthetic impurities (e.g., azetidine-3-carboxamide), masking true purity. The Solution: Implement Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or zwitterionic) and an organic-rich mobile phase (>70% Acetonitrile). The retention mechanism relies on the analyte partitioning into a water-rich layer immobilized on the stationary phase, effectively reversing the elution order and strongly retaining polar compounds[2].

RetentionMechanisms cluster_RPLC Standard RPLC (C18) cluster_HILIC HILIC Mode Compound 1-(5-Fluoropyrimidin-2-yl) azetidine-3-carboxamide (Highly Polar) RPLC_Phase Hydrophobic Stationary Phase (C18 Alkyl Chains) Compound->RPLC_Phase Hydrophobic Repulsion HILIC_Phase Polar Stationary Phase with Immobilized Water Layer Compound->HILIC_Phase Hydrophilic Interaction RPLC_Result Poor Partitioning Early Elution / Void RPLC_Phase->RPLC_Result HILIC_Result Strong Partitioning & Hydrogen Bonding Optimal Retention HILIC_Phase->HILIC_Result

Caption: Comparison of retention mechanisms between standard RPLC and HILIC for polar analytes.

Q3: I observe a secondary peak growing over time while the sample sits in the autosampler. What is causing this degradation?

The Causality: The primary carboxamide group on the azetidine ring is highly susceptible to hydrolysis. If your sample diluent is unbuffered, highly acidic, or highly basic, the carboxamide will hydrolyze into 1-(5-fluoropyrimidin-2-yl)azetidine-3-carboxylic acid[3]. This is an in vitro artifact, not a true synthesis impurity. The Solution: You must create a self-validating sample preparation system. Prepare samples in a pH-controlled, buffered diluent (e.g., 10 mM Ammonium Acetate, pH 6.8) and maintain the autosampler at 4°C. Validate stability by injecting the same vial at t=0 and t=24 hours; the impurity area should remain constant.

Quantitative Data & Method Parameters

Table 1: Common Impurities and Chromatographic Behavior
Impurity / AnalyteStructural CharacteristicRPLC Behavior (C18)HILIC Behavior (Zwitterionic)
1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide Polar, basic, neutral amideElutes near void, severe tailingStrong retention, sharp peak
Azetidine-3-carboxamide (Starting Material)Highly polar, secondary amineElutes in void volumeVery strong retention
2-Chloro-5-fluoropyrimidine (Starting Material)Hydrophobic, non-polarStrong retentionElutes in void volume
Hydrolysis Product (Carboxylic Acid)Acidic, highly polarPoor retention, variable RtModerate retention (pH dependent)
Table 2: Recommended HPLC Method Parameters for Polar Pyrimidines
ParameterPolar-Embedded RPLC MethodHILIC Method (Preferred)
Column Shield RP18 or Amide-C18 (150 x 4.6 mm, 3 µm)Zwitterionic HILIC (150 x 4.6 mm, 3 µm)
Mobile Phase A 10 mM Ammonium Acetate (pH 6.8)10 mM Ammonium Formate (pH 3.0)
Mobile Phase B AcetonitrileAcetonitrile (Maintained >70%)
Gradient 5% B to 60% B over 15 mins95% B to 70% B over 15 mins
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 254 nmUV at 254 nm

Experimental Protocols

Protocol 1: Step-by-Step HILIC Method Optimization

HILIC is highly sensitive to buffer concentration and aqueous composition. Follow this protocol to establish a robust, self-validating method.

  • Column Equilibration: Flush the zwitterionic HILIC column with 50 column volumes of 50:50 Acetonitrile/Water to hydrate the stationary phase. Critical Step: Failure to hydrate the column will result in drifting retention times.

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 100 mM Ammonium Formate buffer, adjusted to pH 3.0 with formic acid.

    • Prepare Mobile Phase B: 100% HPLC-grade Acetonitrile.

    • Note: The actual pumping ratio will be 90% B / 10% A, resulting in a final on-column buffer concentration of 10 mM.

  • Sample Diluent: Dissolve the sample in 75% Acetonitrile / 25% Water. Do not inject samples dissolved in 100% water or DMSO , as this will disrupt the immobilized water layer on the HILIC column and cause peak splitting.

  • Gradient Execution: Run a shallow gradient from 95% B down to 70% B over 15 minutes. In HILIC, decreasing the organic phase increases the elution strength.

  • System Suitability: Inject a standard 6 times. The Tailing Factor (

    
    ) must be 
    
    
    
    , and the Relative Standard Deviation (RSD) of the retention time must be
    
    
    .
Protocol 2: Sample Preparation to Prevent Amide Hydrolysis
  • Buffer Preparation: Prepare a 10 mM Ammonium Acetate solution and adjust to pH 6.8 using dilute acetic acid or ammonium hydroxide.

  • Solubilization: Weigh 10 mg of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide into a 10 mL volumetric flask. Dissolve in 2 mL of Acetonitrile (to ensure complete solubilization of any hydrophobic impurities).

  • Dilution: Dilute to volume with the pH 6.8 Ammonium Acetate buffer.

  • Storage: Transfer immediately to HPLC vials and place in a thermostatted autosampler set to 4°C. Analyze within 24 hours to guarantee chemical integrity.

References

  • ProntoSIL HPLC Columns: Polar Embedded Phases.HPLC.eu.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.Waters Blog.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.Asian Journal of Research in Chemistry.

Sources

Troubleshooting

Technical Support Center: 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide Stability &amp; Storage

Welcome to the Advanced Chemical Stability Support Hub. This guide addresses the preservation of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide , a specialized heterocyclic building block often utilized in PROTAC link...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chemical Stability Support Hub. This guide addresses the preservation of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide , a specialized heterocyclic building block often utilized in PROTAC linker design and medicinal chemistry programs targeting STAT3 or similar pathways.

Due to the unique electronic properties of the 5-fluoropyrimidine ring coupled with the strained azetidine system, this compound exhibits specific degradation pathways that differ from standard amides.

Part 1: Core Stability Profile

The following table summarizes the physicochemical vulnerabilities of the compound based on its functional group topology.

ParameterVulnerability LevelMechanism of DegradationCritical Prevention Strategy
Hydrolysis (Amide) HighConversion of the terminal carboxamide (

) to carboxylic acid (

) via moisture attack.
Store in desiccated environment; minimize freeze-thaw cycles.
Defluorination (SNAr) ModerateNucleophilic aromatic substitution of the 5-Fluoro group by hydroxide or nucleophilic solvents.Avoid protic solvents (MeOH, Water) for long-term stock; maintain neutral pH.
Ring Opening Low-ModerateAcid-catalyzed opening of the strained 4-membered azetidine ring.Strictly avoid strong acids during formulation or solubilization.
Photostability ModerateUV-induced photodehalogenation of the fluoropyrimidine moiety.Store in amber vials; limit exposure to ambient light.
Part 2: Degradation Pathways Visualization

Understanding how the molecule breaks down is essential for troubleshooting. The diagram below illustrates the two primary failure modes: Amide Hydrolysis (Path A) and Nucleophilic Defluorination (Path B).

DegradationPathways cluster_legend Legend Compound 1-(5-Fluoropyrimidin-2-yl) azetidine-3-carboxamide (Intact API) HydrolysisProd Degradant A: Carboxylic Acid Derivative (+1 Da Mass Shift) Compound->HydrolysisProd Path A: Amide Hydrolysis (Rate Limiting Step) SNArProd Degradant B: 5-Hydroxy/Alkoxy Derivative (-2 Da Mass Shift) Compound->SNArProd Path B: SNAr Defluorination (Electron Deficient Ring) Moisture Moisture / H2O (pH > 7 or < 4) Moisture->HydrolysisProd Nucleophile Strong Nucleophile (OH-, R-SH) Nucleophile->SNArProd key Blue: Active Compound | Red: Inactive Degradant | Yellow: External Trigger

Figure 1: Mechanistic pathways for degradation. Path A (Hydrolysis) is the most common storage failure mode.

Part 3: Storage & Handling Protocol

To ensure >98% purity over 12 months, strictly adhere to this "Cold-Chain, Dry-Phase" protocol.

1. Long-Term Storage (Solid State)
  • Temperature: -20°C (± 5°C).

  • Atmosphere: Argon or Nitrogen backfill is recommended but not strictly required if the container is airtight.

  • Container: Amber glass vial with a PTFE-lined screw cap. Parafilm sealing is mandatory to prevent moisture ingress during freezer storage.

  • Desiccant: Store the vial inside a secondary container (e.g., a Falcon tube or jar) containing active silica gel or molecular sieves.

2. Solubilization & Stock Solutions
  • Solvent Choice: Anhydrous DMSO is the gold standard. Avoid Methanol or Water for stock solutions due to nucleophilic risks.

  • Concentration: 10 mM to 50 mM.

  • Freeze-Thaw: Aliquot immediately. Do not subject the master stock to more than 3 freeze-thaw cycles. Repeated condensation introduces water, accelerating Path A (see Fig 1).

Part 4: Troubleshooting & FAQs

Q1: My compound has turned from a white powder to a sticky, off-white gum. Is it usable?

  • Diagnosis: This indicates hygroscopicity-induced hydrolysis . The amide group can absorb atmospheric water, forming a hydrate that eventually hydrolyzes to the carboxylic acid.

  • Action: Run an LC-MS.

    • If you see a peak with M+1 (relative to parent), the amide has converted to acid.

    • Verdict: If degradation is >5%, discard. The carboxylic acid impurity is often biologically inactive but can interfere with binding assays by chelating metals or altering pH.

Q2: I observe a mass shift of -2 Da in my LC-MS spectrum after storage in basic buffer. What happened?

  • Diagnosis: This is a classic signature of Nucleophilic Aromatic Substitution (SNAr) .[1]

    • Mechanism: The fluorine atom (Mass ~19) on the pyrimidine ring is electron-deficient. In basic conditions (high pH), hydroxide ions (Mass ~17) attack the ring, displacing fluorine.

    • Math:

      
      .
      
  • Prevention: Avoid storing the compound in buffers with pH > 8.0 for extended periods. Prepare assay buffers fresh.

Q3: Can I dissolve this in Methanol for cellular assays?

  • Technical Advice: Avoid if possible. While soluble, methanol is a nucleophile. Over time (days/weeks at room temp), methoxide traces can attack the fluoropyrimidine ring (forming the methoxy-derivative).

  • Alternative: Dissolve in 100% DMSO, then dilute into media. The final DMSO concentration should be <0.5% to avoid cytotoxicity, but the compound is stable in DMSO.

Q4: The compound precipitates when I dilute the DMSO stock into PBS.

  • Diagnosis: "Crash-out" due to low aqueous solubility of the aromatic core.

  • Solution:

    • Sonicate the DMSO stock before dilution to ensure no micro-crystals exist.

    • Step-down dilution: Dilute DMSO stock 1:10 into water first, vortex immediately, then dilute into PBS. This prevents "salt-shock" precipitation.

    • Limit: Do not exceed 100 µM in aqueous buffer without a solubilizing agent (e.g., cyclodextrin).

Part 5: Analytical Validation Workflow

Use this decision tree to validate batch integrity before critical experiments.

ValidationWorkflow Start Start Validation (Pre-Experiment) Visual Visual Inspection (Color/Texture) Start->Visual LCMS LC-MS Analysis (C18 Column, Acidic Mobile Phase) Visual->LCMS If solid is white/dry Discard Discard / Repurify Visual->Discard If gummy/yellow CheckPurity Purity > 95%? LCMS->CheckPurity CheckMass Mass Shift? CheckPurity->CheckMass Yes CheckPurity->Discard No Use Proceed to Experiment CheckMass->Use None CheckMass->Discard +1 Da (Hydrolysis) -2 Da (Defluorination)

Figure 2: Quality Control Decision Tree. Routine LC-MS validation is recommended every 3 months.

References
  • Chen, J. G., et al. (2000).[2] Degradation of a fluoropyridinyl drug in capsule formulation: degradant identification, proposed degradation mechanism, and formulation optimization. Pharmaceutical Development and Technology.[2]

    • Relevance: Establishes the mechanism of nucleophilic substitution of fluorine by hydroxyl groups in nitrogen-heterocycles.
  • National Center for Biotechnology Information. (2025). Nucleophilic Aromatic Substitution (SNAr) Mechanisms.[1][3][4] PubChem Compound Summary.

    • Relevance: Foundational chemistry regarding the activation of 5-fluoropyrimidines toward nucleophilic
  • Bai, L., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.[5] Journal of Medicinal Chemistry.

    • Relevance: Provides context on the synthesis and stability of (R)-azetidine-2-carboxamide analogs, highlighting the importance of the amide bond stability in this scaffold.
  • Sigma-Aldrich. (2025).[6][7] Safety Data Sheet: Azetidine-3-carboxylic acid derivatives.

    • Relevance: General handling for azetidine-3-carboxylic acid derivatives, emphasizing hygroscopic nature and storage

Sources

Optimization

Overcoming steric hindrance in the synthesis of pyrimidinyl azetidines

Welcome to the technical support center for the synthesis of pyrimidinyl azetidines. This resource is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of pyrimidinyl azetidines. This resource is designed for researchers, scientists, and drug development professionals. Here, we address the significant challenge of steric hindrance in this specific class of synthesis, providing troubleshooting guides, detailed protocols, and data-driven insights to help you navigate common experimental hurdles.

Section 1: Foundational Issues & FAQs

This section addresses the core reasons why this synthesis is challenging and provides a framework for troubleshooting.

Q1: Why is the synthesis of pyrimidinyl azetidines so susceptible to steric hindrance?

The primary challenge in coupling a pyrimidine ring with an azetidine ring, typically via a C-N cross-coupling reaction like the Buchwald-Hartwig amination, lies in the steric bulk of both partners at the reaction site.[1][2]

  • Pyrimidinyl Electrophile: The pyrimidine ring, especially when substituted at positions adjacent to the leaving group (e.g., a halogen at C2 or C4 with substituents at C5 or C6), presents a sterically congested environment. This bulk can impede the approach of the palladium catalyst during the critical oxidative addition step.[3][4]

  • Azetidine Nucleophile: The azetidine ring, while small, is a rigid, four-membered heterocycle.[5] Its substituents and the ring's conformation can create significant steric shielding around the nitrogen nucleophile, making it difficult for it to coordinate to the palladium center and participate in the reductive elimination step.[3]

  • Catalyst Inhibition: Pyrimidine and other nitrogen-containing heterocycles can act as ligands themselves, coordinating to the palladium center and leading to catalyst inhibition or deactivation.[6][7] This is particularly problematic with sterically hindered substrates, where the desired catalytic turnover is already slow.

The combination of these factors creates a high activation energy barrier for the reaction, often resulting in low or no product yield under standard conditions.

Section 2: Troubleshooting the Key C-N Coupling Step

This section focuses on the most common point of failure—the palladium-catalyzed C-N bond formation—and offers specific, actionable solutions.

Q2: My Buchwald-Hartwig (or similar) C-N coupling reaction is failing (low or no yield). What are the primary causes and how do I troubleshoot?

A failed C-N coupling reaction is the most common issue. A systematic approach to troubleshooting is essential. The following decision tree and detailed explanations will guide your optimization process.

G cluster_cat Catalyst & Ligand cluster_cond Conditions cluster_reagents Reagents & Setup start Low or No Yield Observed cat_lig Is the Catalyst/Ligand System Optimal? start->cat_lig ligand_bulk Increase Ligand Bulk (e.g., XPhos, tBuXPhos) cat_lig->ligand_bulk No cond Are Reaction Conditions (Base, Solvent, Temp) Optimized? base Switch to a Stronger, Non-nucleophilic Base (e.g., NaOtBu, LHMDS) cond->base No reagents Are Reagents High Quality & Anhydrous? degas Ensure Rigorous Degassing (Ar sparge, Freeze-Pump-Thaw) reagents->degas No precatalyst Use a Pre-catalyst (e.g., G3/G4 Palladacycle) ligand_bulk->precatalyst ratio Adjust Pd:Ligand Ratio (e.g., 1:2 to 1:4) precatalyst->ratio ratio->cond solvent Change to High-Boiling Aprotic Solvent (e.g., Toluene, Dioxane) base->solvent temp Increase Temperature / Use Microwave solvent->temp temp->reagents dry Use Anhydrous Solvents & Reagents degas->dry end end dry->end If still failing, consider alternative routes

Caption: Troubleshooting workflow for a failing C-N cross-coupling reaction.

Q3: How do I select the right catalyst and ligand system for my sterically demanding substrates?

The choice of ligand is the most critical parameter for overcoming steric hindrance.[8] For coupling bulky pyrimidines with azetidines, you need ligands that are both bulky and electron-rich.

  • Mechanism Insight: Bulky phosphine ligands or N-heterocyclic carbenes (NHCs) form a large "pocket" around the palladium atom.[9] This steric bulk promotes the formation of a monoligated Pd(0) species, which is more reactive in the oxidative addition step.[3] It also accelerates the final reductive elimination step to release the product.[8]

  • Recommended Ligands: Start with established biaryl phosphine ligands known for their effectiveness with hindered substrates.[8]

Table 1: Comparison of Recommended Ligand Systems for Hindered C-N Coupling

LigandStructure TypeKey AdvantagesConsiderations
XPhos Biaryl PhosphineExcellent general ligand for hindered substrates. High activity and stability.[10]May require higher temperatures for very challenging couplings.
tBuXPhos Biaryl PhosphineIncreased bulk compared to XPhos, often effective when XPhos fails.[11]Can be more sensitive to air and moisture.
RuPhos Biaryl PhosphineOften shows high conversion rates for heterocyclic amines.[8]Performance can be substrate-specific.
BrettPhos Biaryl PhosphineHighly active for amination of five-membered heterocycles, useful for challenging substrates.[7]May be more expensive.
IPr / PEPPSI NHC LigandStrong σ-donating ability facilitates oxidative addition with challenging electrophiles like aryl chlorides.[9]Pre-catalyst activation is required.
  • Practical Advice: Screen a panel of ligands in small-scale reactions. Using pre-catalysts (e.g., XPhos-Pd-G3) is highly recommended as they ensure the reliable formation of the active Pd(0) species and often lead to more reproducible results.[12]

Q4: What role does the base and solvent play, and how can I optimize them?
  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the azetidine nitrogen without competing in the reaction.[12]

    • Primary Choice: Sodium tert-butoxide (NaOtBu) is the most common and effective base.[3]

    • Alternatives: If your substrate is base-sensitive, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, but they often require higher temperatures or longer reaction times.[12] For extremely sensitive substrates, lithium bis(trimethylsilyl)amide (LHMDS) can be effective.[12]

  • Solvent Selection: The solvent must be aprotic and capable of dissolving all reagents at the required temperature.

    • Primary Choice: Toluene or 1,4-dioxane are standard high-boiling solvents that work well for these couplings.[8]

    • Troubleshooting: Ensure your solvent is rigorously anhydrous. Water can hydrolyze the base and poison the catalyst.

Section 3: Advanced Strategies & Alternative Routes

Q5: My optimized cross-coupling still gives poor yields. What are some alternative synthetic strategies?

If direct C-N coupling fails, consider reversing the roles of the nucleophile and electrophile or using a different coupling strategy.

  • Strategy 1: N-Arylation of Azetidinols followed by Functionalization: Synthesize a 3-hydroxy-1-(pyrimidinyl)azetidine first. The hydroxyl group can then be converted to other functionalities. This approach can sometimes be less sterically demanding.

  • Strategy 2: Copper-Catalyzed Coupling (Ullmann Reaction): While often requiring harsher conditions than palladium catalysis, modern Ullmann-type reactions with specialized ligands can be effective for highly congested systems where palladium catalysts fail.[13] These systems can sometimes be more tolerant of coordinating heterocycles.

  • Strategy 3: Synthesis via Ring Formation: Consider building the azetidine ring onto the pyrimidine core. For example, reacting a pyrimidine-containing amine with a 1,3-dielectrophile (like a bis-triflate) can form the azetidine ring directly.[14]

G cluster_alt Alternative Strategies start Direct C-N Coupling Fails ullmann Strategy 2: Copper-Catalyzed Ullmann Coupling start->ullmann ring_formation Strategy 3: Intramolecular Ring Formation start->ring_formation

Caption: High-level alternative strategies when direct C-N coupling is unsuccessful.

Q6: How can microwave irradiation help overcome high activation barriers in these reactions?

Microwave-assisted synthesis is a powerful tool for forcing sterically hindered reactions to proceed.[15]

  • Mechanism of Action: Microwaves provide rapid, uniform heating of the reaction mixture, allowing access to temperatures and reaction rates that are difficult to achieve with conventional oil bath heating.[10][16] This can overcome the high activation energy of the reaction, significantly reduce reaction times (from hours to minutes), and often improve yields by minimizing the formation of degradation byproducts.[15][17]

Section 4: Experimental Protocols

Protocol 1: Microwave-Assisted Buchwald-Hartwig Amination for Hindered Substrates

This protocol provides a robust starting point for the coupling of a sterically hindered chloropyrimidine with azetidine.

Warning: This reaction must be carried out by trained personnel. Microwave vials are sealed and can build up significant pressure. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Operate the microwave reactor behind a blast shield.

Materials:

  • 2-Chloro-4,6-dimethylpyrimidine (1.0 equiv)

  • Azetidine hydrochloride (1.2 equiv)

  • XPhos-Pd-G3 pre-catalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv - Note: 1.0 equiv to neutralize HCl salt, 1.5 equiv for reaction)

  • Anhydrous Toluene (to 0.2 M concentration)

  • Microwave vial with stir bar

Procedure:

  • Vial Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the 2-chloro-4,6-dimethylpyrimidine, azetidine hydrochloride, XPhos-Pd-G3, and sodium tert-butoxide to a clean, dry microwave vial containing a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene via syringe to the vial.

  • Sealing: Securely cap the vial with a new septum cap.

  • Microwave Irradiation: Place the vial in the microwave reactor cavity. Set the reaction parameters:

    • Temperature: 120 °C

    • Time: 30 minutes

    • Power: Dynamic (reactor will adjust power to maintain temperature)

    • Stirring: High

  • Reaction Monitoring & Work-up:

    • After the reaction is complete, allow the vial to cool to room temperature (<50°C) before handling.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

  • Quality Control: Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm identity and purity.

References

  • D’hooge, M., & De Kimpe, N. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. Organic Chemistry Portal. [Link]

  • Sim, D. P., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. [Link]

  • Varma, R. S. (2025). Microwave-assisted synthesis of azetidines in aqueous media. ResearchGate. [Link]

  • Zhang, J., et al. (2026). Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Synthetic methods to access azetidines. ResearchGate. [Link]

  • Sharma, R. K., & Sharma, C. (n.d.). Microwave-assisted synthesis of nitrogen heterocycles. ScienceDirect. [Link]

  • Rovira, A. R., et al. (n.d.). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. MDPI. [Link]

  • Anderson, K. W., et al. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry. [Link]

  • Rossi, S., et al. (n.d.). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Lautens, M., & Maddess, M. L. (2022). Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides. PMC. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Su, M., et al. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. MIT Open Access Articles. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC. [Link]

  • Li, X. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Wiley Online Library. [Link]

  • Gallou, F., et al. (2024). Nanoparticles as Heterogeneous Catalysts for ppm Pd-Catalyzed Aminations in Water. eScholarship.org. [Link]

  • Mykhailiuk, P. K., et al. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Niraimathi, V., Suresh, A. J., & Kokila, R. (2011). Microwave Assisted Synthesis and Characterization of Azomethines of Aryl Thiazole. Asian Journal of Chemistry. [Link]

  • Fors, B. P., & Buchwald, S. L. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). YouTube. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. [Link]

Sources

Troubleshooting

Alternative catalysts for synthesizing 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide

Topic: Synthesis of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide Executive Summary & Diagnostic The Challenge: The standard Nucleophilic Aromatic Substitution ( ) of 2-chloro-5-fluoropyrimidine with azetidine-3-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide

Executive Summary & Diagnostic

The Challenge: The standard Nucleophilic Aromatic Substitution (


) of 2-chloro-5-fluoropyrimidine  with azetidine-3-carboxamide  is theoretically straightforward due to the inductive activation provided by the C5-fluorine atom.[1] However, researchers often encounter three critical failure modes:
  • Azetidine Ring Opening: Thermal stress (>80°C) required for uncatalyzed

    
     can degrade the strained azetidine ring.[1]
    
  • Amide Hydrolysis: Strong inorganic bases (

    
    , NaOH) in aqueous/polar solvents can hydrolyze the carboxamide to the carboxylic acid.[1]
    
  • Sluggish Kinetics: Steric bulk at the azetidine interface can retard the reaction, leading to incomplete conversion.[1]

The Solution: This guide details three alternative catalytic protocols designed to lower reaction energy barriers, allowing for milder conditions and higher chemoselectivity.

Decision Matrix: Selecting Your Catalyst

Before proceeding, use this logic flow to select the optimal catalytic route for your specific constraints.[1]

CatalystSelection Start START: Define Constraints Constraint1 Is the Azetidine Ring Stable at >80°C? Start->Constraint1 Constraint2 Is the Carboxamide Hydrolysis Sensitive? Constraint1->Constraint2 No (Fragile) Standard Standard SnAr (Base/DMSO) Constraint1->Standard Yes (Robust) RouteA Route A: Pd-Catalysis (Buchwald-Hartwig) Constraint2->RouteA Yes (Strict Anhydrous) RouteB Route B: Lewis Acid (ZnCl2 Activation) Constraint2->RouteB No (Moderate Tolerance) RouteC Route C: Phase Transfer (TBAB/Toluene) Constraint2->RouteC Scale-up Required

Figure 1: Decision matrix for selecting the appropriate catalytic strategy based on substrate stability and process constraints.

Protocol A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)[1][2]

Best For: High-value intermediates where temperature must be kept <60°C and strict anhydrous conditions are required to prevent amide hydrolysis.

The Science: While pyrimidines are electron-deficient, the 2-position can be deactivated if the 5-fluoro group does not provide sufficient withdrawal compared to a nitro group. Pd-catalysis bypasses the


 mechanism entirely, utilizing an oxidative addition/reductive elimination cycle.[1]

Critical Reagent Selection:

  • Ligand: Xantphos or BrettPhos . Monodentate ligands often fail due to the chelating nature of the pyrimidine nitrogens, which can poison the Pd center.[1]

  • Base:

    
     . Weaker bases fail to deprotonate the azetidine; stronger alkoxides (NaOtBu) may attack the carboxamide.[1]
    

Step-by-Step Protocol:

  • Charge: In a glovebox or under Ar, add Pd(OAc)2 (2 mol%) and Xantphos (3 mol%) to a reaction vial.

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to pyrimidine). Stir for 5 mins to pre-form the catalyst complex.

  • Substrates: Add 2-chloro-5-fluoropyrimidine (1.0 equiv), azetidine-3-carboxamide (1.1 equiv), and

    
     (2.0 equiv).
    
  • Reaction: Seal and heat to 60°C for 4–6 hours.

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography (DCM/MeOH).

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to BrettPhos Pd G3 precatalyst to ensure active species generation.
Defluorination

-Hydride Elimination
This is rare with F, but if observed, lower temp to 45°C and increase catalyst loading to 5 mol%.[1]
Dimerization Azetidine HomocouplingEnsure strictly anhydrous conditions; water traces can facilitate side reactions.
Protocol B: Lewis Acid Activation ( )[1]

Best For: "Transition-metal-free" requirements where cost is a driver, but standard


 is too slow.

The Science: Zinc(II) coordinates to the N1 or N3 of the pyrimidine ring.[1] This coordination pulls electron density away from the C2 carbon, significantly lowering the LUMO energy and making it highly susceptible to nucleophilic attack by the azetidine, even at lower temperatures.[1]

Step-by-Step Protocol:

  • Activation: Dissolve 2-chloro-5-fluoropyrimidine (1.0 equiv) in THF.

  • Catalyst: Add

    
     (0.5 equiv) or 
    
    
    
    (1.0 equiv). Stir at RT for 30 mins. Note: The solution may turn slightly cloudy due to complex formation.
  • Addition: Add azetidine-3-carboxamide (1.2 equiv) and DIPEA (2.5 equiv).

  • Reaction: Heat to 50°C. Monitor by LCMS.

  • Quench: Critical Step. You must break the Zn-chelate during workup. Add 10% aqueous EDTA solution or saturated

    
     and stir vigorously for 30 mins before extraction.
    

FAQ:

  • Q: Can I use

    
    ? 
    
    • A: No. Stronger Lewis acids like Aluminum trichloride will likely coordinate to the amide oxygen on the azetidine, shutting down the reaction or causing hydrolysis.[1] Stick to milder Zinc or Magnesium salts.

Protocol C: Phase Transfer Catalysis (PTC)

Best For: Scale-up (>100g) and Green Chemistry compliance.[1] Avoids DMF/DMSO removal issues.

The Science: By using a biphasic system (Toluene/Water), you keep the inorganic base in the aqueous phase and the organics in the toluene phase.[1] TBAB (Tetrabutylammonium bromide) acts as a shuttle, transporting the deprotonated azetidine or hydroxide (to deprotonate at the interface) between phases.[1]

Step-by-Step Protocol:

  • Biphasic Setup: Mix Toluene (Organic Phase) and 20%

    
     (Aqueous Phase) in a 1:1 ratio.[1]
    
  • Catalyst: Add TBAB (5 mol%).

  • Reactants: Add 2-chloro-5-fluoropyrimidine and azetidine-3-carboxamide to the mixture.

  • Agitation: High-shear stirring is required (use an overhead stirrer, not a magnetic bar) to maximize interfacial surface area.[1] Heat to 70°C.

  • Separation: Stop stirring. Layers separate instantly. The product is in the Toluene layer; salts remain in water.[1]

Quantitative Comparison of Methods
MetricStandard

Pd-Catalysis (Route A)Lewis Acid (Route B)[1]PTC (Route C)
Yield 45-60%85-92%70-80%75-85%
Temp 90-110°C50-60°C40-50°C70°C
Time 12-24 h4-6 h8-10 h6-8 h
Impurity HydrolysisPd-residueZinc saltsMinimal
Mechanistic Visualization

The following diagram illustrates how the Lewis Acid pathway modifies the electrophilicity of the pyrimidine ring compared to the standard pathway.

Mechanism cluster_0 Standard SnAr Pathway cluster_1 Lewis Acid Activated Pathway Substrate 2-Cl-5-F-Pyrimidine TS_Standard Meisenheimer Complex (High Energy) Substrate->TS_Standard Heat (>90°C) Complex Zn-Pyrimidine Complex (Low LUMO) Substrate->Complex + ZnCl2 Product_Std Product TS_Standard->Product_Std TS_Cat Stabilized Intermediate Complex->TS_Cat Azetidine (50°C) Product_Cat Product + ZnCl2 TS_Cat->Product_Cat

Figure 2: Mechanistic divergence between thermal


 and Zinc-mediated activation, highlighting the stabilization of the transition state.[1]
References
  • Vertex Pharmaceuticals. (2010).[1] Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds. National Institutes of Health (NIH).[1][2] Link

  • MDPI. (2024).[1] Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. Link

  • BenchChem. (2025).[1][3] Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines: Application Notes. Link

  • Royal Society of Chemistry. (2013).[1] Cascade imination and Buchwald–Hartwig cross coupling for pyrimidines. RSC Advances. Link

  • Organic Chemistry Portal. (2018). Branched Amine Synthesis via Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis. Organic Letters. Link

Sources

Optimization

Technical Support Center: Minimizing Hygroscopic Effects When Weighing 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide . Due to its specific molecular structure, this compound exhibits significant hygroscopicity, which can compromise analytical accuracy, downstream stoichiometry, and assay reliability if not handled correctly.

Below, you will find a comprehensive troubleshooting guide, step-by-step self-validating protocols, and FAQs grounded in industry standards [1][2].

🔬 Part 1: Troubleshooting Guide - Drifting Weights & Moisture Uptake

Symptom: During the weighing process, the analytical balance reading continuously drifts upward, never reaching a stable stabilization point. Root Cause: The compound is actively absorbing atmospheric moisture. According to Mettler Toledo's Weighing the Right Way guidelines, hygroscopic solid materials gaining weight are frequently (and incorrectly) diagnosed as external balance interference (e.g., air drafts or temperature gradients) [1].

The Self-Validating Protocol: Weighing by Difference

To completely isolate the compound from ambient moisture during the mass calculation, you must abandon direct weighing (weighing paper/boats) and utilize the Weighing by Difference method using enclosed vessels, as mandated by the United States Pharmacopeia (USP) General Chapter <1251> [2].

This system is self-validating : because the final mass is calculated strictly by the difference in the sealed bottle's weight before and after dispensing, any atmospheric moisture absorbed by the powder after it leaves the bottle does not artificially inflate your recorded mass.

Step-by-Step Methodology:

  • Vessel Preparation: Select a clean, dry glass weighing bottle with a tight-fitting ground-glass stopper. Do not use hygroscopic weighing papers or open polymer boats.

  • Initial Tare: Place the empty, stoppered weighing bottle on the analytical balance. Allow the reading to stabilize and press the Tare button to zero the balance.

  • Controlled Transfer: Move the tared weighing bottle into a controlled environment (e.g., a desiccator cabinet or a glove box purged with dry Argon/Nitrogen). Transfer the estimated required mass of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide into the bottle and secure the stopper tightly.

  • Gross Weighing: Remove the stoppered bottle from the controlled environment, place it on the balance, and record this value as the Gross Weight .

  • Dispensing: Bring the bottle to your reaction flask or volumetric flask. Quickly remove the stopper, tap the required amount of the compound directly into the destination flask, and immediately replace the stopper.

  • Final Weighing: Place the stoppered weighing bottle back onto the balance. Record this value as the Final Weight .

  • Calculation: Subtract the Final Weight from the Gross Weight. This difference is the exact, moisture-free mass of the compound transferred.

📊 Part 2: Environmental Impact & Action Matrix

The rate of moisture uptake is directly proportional to the relative humidity (RH) of your laboratory environment. Use the table below to determine the necessary interventions based on your current ambient conditions.

Relative Humidity (RH)Impact on 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamideRecommended Weighing Protocol
< 20% Minimal moisture uptake; High static electricity risk .Ambient weighing by difference; Anti-static ionizer mandatory.
20% - 30% Slow moisture uptake; Moderate static risk.Ambient weighing by difference using stoppered glass vessels.
30% - 45% Rapid moisture uptake; Continuous weight drift on balance.Glove box or isolator (N₂/Argon atmosphere) highly recommended.
> 45% Deliquescence or hydrate formation highly likely.Strict glove box use only; store compound in a vacuum desiccator.

🧠 Part 3: Frequently Asked Questions (FAQs)

Q1: Mechanistically, why is 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide so prone to moisture uptake? A: The hygroscopicity is driven by the compound's high polar surface area and its capacity for extensive hydrogen bonding. The primary carboxamide group (-CONH₂) acts as both a strong hydrogen bond donor and acceptor. Furthermore, the nitrogen atoms within the azetidine ring and the fluorinated pyrimidine ring serve as additional hydrogen bond acceptors. When exposed to ambient air, atmospheric water molecules rapidly coordinate to these polar sites, leading to surface adsorption and continuous weight gain on the balance pan.

Q2: I lowered my lab's humidity to 15% to stop the moisture uptake, but now the powder is flying off the spatula. What is happening? A: You are experiencing electrostatic repulsion. While low humidity prevents moisture absorption, it eliminates the microscopic layer of moisture that naturally dissipates static charges. According to USP <1251>, static buildup is a primary source of weighing error in dry environments [2]. Solution: Ground your metallic support surfaces, use an anti-static ionizing blower (U-electrode) aimed at the balance pan, and avoid using plastic spatulas or polymer weighing boats.

Q3: Can I just dry the compound in an oven before weighing? A: Proceed with caution. While drying removes adsorbed water, heating fluorinated pyrimidine derivatives can sometimes induce sublimation or thermal degradation if the temperature exceeds the compound's stability threshold. If drying is necessary, use a vacuum desiccator at room temperature with a high-capacity desiccant (e.g., Phosphorus pentoxide) rather than thermal baking.

⚙️ Part 4: Workflow Visualization

Below is the logical workflow for handling this compound based on environmental conditions.

HygroscopicWeighing Start Assess Ambient RH RH_Low RH < 30% (Low Moisture) Start->RH_Low RH_High RH > 30% (High Moisture) Start->RH_High StaticCheck Apply Anti-Static Ionizer RH_Low->StaticCheck GloveBox Transfer to Glove Box (N2/Argon) RH_High->GloveBox PrepVessel Tare Stoppered Weighing Bottle StaticCheck->PrepVessel GloveBox->PrepVessel AddCompound Add Compound & Record Gross Mass PrepVessel->AddCompound Dispense Dispense to Reaction Flask AddCompound->Dispense WeighDiff Reweigh Bottle (Calculate Difference) Dispense->WeighDiff

Decision tree for weighing hygroscopic compounds based on ambient humidity.

📚 References

  • Title: Weighing the Right Way with Lab Balances Source: Mettler Toledo URL: [Link]

  • Title: General Chapter <1251> Weighing on an Analytical Balance Source: United States Pharmacopeia (USP-NF) URL: [Link]

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) Comparison Guide: Fluorinated vs. Non-Fluorinated Azetidines in Drug Design

Azetidines—four-membered saturated nitrogen heterocycles—have emerged as privileged scaffolds in modern medicinal chemistry. They act as1[1].

Author: BenchChem Technical Support Team. Date: March 2026

Azetidines—four-membered saturated nitrogen heterocycles—have emerged as privileged scaffolds in modern medicinal chemistry. They act as1[1]. However, the highly basic nature of the parent azetidine ring often leads to poor membrane permeability and high hERG channel liability.

To circumvent these issues, medicinal chemists frequently employ targeted fluorination. This guide provides an objective, data-driven comparison of non-fluorinated azetidines against their 3-fluoro and 3,3-difluoro counterparts, detailing the causality behind their physicochemical shifts and providing self-validating protocols for experimental verification.

Mechanistic SAR Analysis: The Fluorine Effect

Basicity (pKa) Attenuation

The most profound impact of incorporating fluorine into the azetidine ring is the attenuation of amine basicity. The parent2[2]. Because fluorine is the most electronegative element, it exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma bond framework. This pulls electron density away from the nitrogen lone pair, stabilizing the neutral free base and destabilizing the protonated conjugate acid.

In a controlled SAR study optimizing menin-MLL inhibitors,3[3]. This shift is critical: lowering the pKa below physiological pH (7.4) ensures the molecule remains predominantly neutral in systemic circulation, thereby mitigating off-target hERG binding (which favors positively charged amines) and enhancing passive cellular permeability.

Lipophilicity (LogD) and Conformation

While fluorination generally increases lipophilicity by increasing the surface area of the molecule,4[4]. This is due to the "Janus face" effect, where the highly polarized C-F bonds can cancel out existing molecular dipoles or create new hydrophilic vectors. Furthermore, fluorine introduces a gauche effect, restricting the conformational flexibility of the azetidine ring and pre-organizing the molecule for target binding, which minimizes the entropic penalty.

Metabolic Stability

Non-fluorinated azetidines are susceptible to cytochrome P450 (CYP450) mediated oxidation at the C3 position and amine-mediated N-dealkylation. Substituting the C3 hydrogens with fluorine sterically and electronically blocks hydrogen atom transfer (HAT), yielding4[4].

SAR_Matrix Lead Lead Compound (Basic Azetidine) Problem1 High hERG Liability (pKa > 9.0) Lead->Problem1 Problem2 Rapid Clearance (CYP450 Oxidation) Lead->Problem2 Sol1 Mono-Fluorination (3-Fluoroazetidine) Problem1->Sol1 Need moderate tuning Sol2 Gem-Difluorination (3,3-Difluoroazetidine) Problem1->Sol2 Need drastic tuning Problem2->Sol2 Block oxidation site Outcome1 Reduced pKa (~1.5 drop) Maintained H-Bonding Sol1->Outcome1 Outcome2 Low pKa (~3.0 drop) Blocked C3 Metabolism Sol2->Outcome2

Decision matrix for selecting fluorinated azetidine bioisosteres based on SAR liabilities.

Quantitative Data Summary

The following table summarizes the generalized physicochemical shifts observed when transitioning from a parent azetidine to its fluorinated analogs.

PropertyNon-Fluorinated Azetidine3-Fluoroazetidine3,3-Difluoroazetidine
Basicity (Parent pKa) ~10.4 - 11.2~8.5 - 9.0~6.5 - 7.5
Inductive Effect (σI) BaselineStrong (-I)Very Strong (-I)
Lipophilicity (LogD 7.4) BaselineUsually IncreasedHighly Variable (Context-dependent)
Metabolic Stability Susceptible to C3 oxidationImprovedHighly Stable (C3 blocked)
hERG Liability High (due to protonation)ModerateLow (mostly neutral at pH 7.4)

Self-Validating Experimental Workflows

To ensure data integrity during SAR optimization, empirical validation must account for the unique physicochemical properties of fluorinated heterocycles. Below are two self-validating protocols designed to accurately measure basicity and metabolic clearance.

Protocol A: Potentiometric pKa Determination (Yasuda-Shedlovsky Extrapolation)

Causality: Highly lipophilic fluorinated azetidines often precipitate in pure aqueous buffers, skewing the inflection point of standard titrations. By utilizing a cosolvent system and extrapolating to zero organic modifier, we isolate the true macroscopic aqueous pKa.

  • Sample Preparation: Dissolve 1.5 mg of the test compound in standardized Methanol/Water mixtures (e.g., 30%, 40%, and 50% w/w methanol).

  • System Calibration: Calibrate the glass electrode using operational standard buffers at a constant temperature of 25.0 ± 0.1 °C. Maintain an inert Argon atmosphere to prevent CO₂ absorption, which artificially lowers pH.

  • Titration: Titrate the solution with 0.1 M standardized KOH or HCl, recording the apparent pKa (psKa) at each cosolvent ratio.

  • Data Validation: Plot the psKa values against the inverse dielectric constant (1/ε) of the respective cosolvent mixtures. Perform a linear regression (Yasuda-Shedlovsky plot) and extrapolate to the dielectric constant of pure water (ε = 78.3) to determine the true aqueous pKa.

Protocol B: In Vitro Microsomal Clearance (CLint) Assay

Causality: Fluorination at the C3 position sterically and electronically deactivates the site toward CYP-mediated hydrogen atom transfer. This assay uses an internal standard and a regenerating system to ensure that any observed clearance is strictly enzyme-mediated, validating the metabolic block.

  • Incubation Mixture: Combine human liver microsomes (HLM, 0.5 mg/mL final protein concentration), 1 µM of the azetidine test compound, and 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH regenerating system.

  • Quenching & Time-Course: At designated intervals (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and quench immediately into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., tolbutamide) to halt enzymatic activity and precipitate proteins.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance (CLint) from the elimination rate constant (

    
    ) derived from the log-linear decline of the analyte/internal standard ratio.
    

Pathway Azet Parent Azetidine (Electron-Rich) CYP CYP450 Enzymes Azet->CYP Susceptible Metab C3-Hydroxylation (Rapid Clearance) CYP->Metab DiFluoro 3,3-Difluoroazetidine (Electron-Deficient) DiFluoro->CYP Steric/Electronic Block Stable Metabolic Stability (Prolonged Half-Life) DiFluoro->Stable Escapes Oxidation

Comparative metabolic pathways of non-fluorinated versus gem-difluorinated azetidines.

References

  • Examples of azetidine-based bioisosters | Download Scientific Diagram - ResearchGate.
  • (S)-Oxetan-2-ylmethanamine | 2091328-57-1 - Benchchem.
  • Discovery of M-808 as a Highly Potent, Covalent, Small-Molecule Inhibitor of the Menin-MLL Interaction with Strong in vivo Antitumor Activity - PMC.
  • Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties | Request PDF - ResearchGate.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide

[1][2] Part 1: Executive Summary & Immediate Action Do not dispose of this compound down the drain. 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide is a halogenated nitrogenous heterocycle .[1][2] Due to the presence o...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Part 1: Executive Summary & Immediate Action

Do not dispose of this compound down the drain. 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide is a halogenated nitrogenous heterocycle .[1][2] Due to the presence of the fluorinated pyrimidine ring (structurally similar to metabolic inhibitors like 5-Fluorouracil) and the strained azetidine ring, this compound must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until toxicological data proves otherwise.

Disposal Directive:

  • Primary Method: High-temperature incineration with acid gas scrubbing.

  • RCRA Classification (USA): Hazardous Waste (Halogenated Organic).

  • Lab-Level Action: Segregate from oxidizers and acids; double-contain; label as "Halogenated Organic - Toxic."

Part 2: Hazard Profiling & Chemical Logic

To ensure safety, we must understand the causality behind these disposal protocols.[1][2] This section details the chemical properties that dictate our waste management strategy.

1. The Fluorine Factor (Thermal Decomposition Risks)

The 5-fluoropyrimidine moiety presents a specific disposal challenge. Standard combustion generates Hydrogen Fluoride (HF) gas.

  • Mechanism:[3][4][5] Upon incineration, the C-F bond (approx. 116 kcal/mol) eventually breaks, reacting with hydrogen sources to form HF.[1][2][6][7]

  • Operational Impact: You cannot send this to a standard municipal incinerator. It requires a facility equipped with wet scrubbers (typically caustic soda) to neutralize the HF gas before release.

2. The Azetidine Ring (Reactivity & Stability)

The azetidine ring is a four-membered nitrogen heterocycle with significant ring strain (~25.4 kcal/mol).[8]

  • Risk:[4][9] Azetidines are susceptible to acid-catalyzed ring opening, which can be exothermic.[1][2][7]

  • Protocol:NEVER mix this waste stream with strong acids (e.g., Sulfuric, Hydrochloric) or active acylating agents in the waste carboy.[1][2][6][7] This could trigger uncontrolled polymerization or ring-opening heat generation, pressurizing the container.[1][2][7]

3. Nitrogen Load (NOx Generation)

The molecule contains four nitrogen atoms (two in pyrimidine, one in azetidine, one in amide).[1][2][6][7]

  • Impact: High-temperature incineration will generate Nitrogen Oxides (NOx). This reinforces the need for a licensed hazardous waste facility with appropriate emissions controls.

Part 3: Operational Disposal Plan
A. Solid Waste (Pure Compound or Contaminated Solids)[4]
  • Applicability: Expired powder, contaminated gloves, weighing boats, filter paper.[1][2][6][7]

  • Procedure:

    • Place items in a clear polyethylene bag (minimum 2 mil thickness).

    • Twist and tape the bag shut (gooseneck seal).

    • Place this bag inside a secondary container (e.g., a wide-mouth HDPE jar or a yellow hazardous waste bag).

    • Labeling: "Solid Hazardous Waste: 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide. Toxic. Halogenated."

B. Liquid Waste (Mother Liquors & HPLC Effluent)
  • Applicability: Reaction solvents, HPLC mobile phases containing the compound.[1][2][7][10]

  • Segregation Rule: This must go into the Halogenated Organic Solvent stream.

  • Compatibility Check:

    • Acceptable Co-solvents: Dichloromethane, Chloroform, Methanol, Acetonitrile, Ethyl Acetate.[1][2][6][7]

    • Prohibited Mixtures: Do not mix with Nitric Acid, Peroxides, or strong mineral acids.[1][2][6][7]

Table 1: Waste Stream Compatibility Matrix

Waste Stream ComponentCompatibility StatusScientific Rationale
Halogenated Solvents (DCM, CHCl3)Compatible Ideal stream.[1][2] High BTU value helps incineration; facility is already prepped for halogens.[2]
Non-Halogenated Organics (MeOH, Acetone)Compatible Acceptable, but misclassification increases disposal costs for the facility.[1][2][6][7]
Aqueous Acid (pH < 2) PROHIBITED Acid promotes azetidine ring opening (exothermic).
Strong Oxidizers (H2O2, HNO3)PROHIBITED Risk of violent oxidation of the pyrimidine ring and amide nitrogen.[2]
Bleach (Sodium Hypochlorite) PROHIBITED Potential formation of chloramines via reaction with amide/amine nitrogens.
Part 4: Workflow Visualization

The following diagram illustrates the decision logic for disposing of this specific compound.

DisposalWorkflow Start Waste Generated: 1-(5-Fluoropyrimidin-2-yl) azetidine-3-carboxamide StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Powder, Gloves, Paper) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solvents, HPLC) StateCheck->LiquidPath Liquid SolidPkg Double Bag (Polyethylene) Secondary Container SolidPath->SolidPkg LiquidSeg Contains Oxidizers or Strong Acids? LiquidPath->LiquidSeg Labeling Label: Toxic, Halogenated List Constituent Name SolidPkg->Labeling LiquidDanger STOP: Neutralize/Quench Separately (Consult EHS) LiquidSeg->LiquidDanger Yes LiquidSafe Segregate into HALOGENATED SOLVENT Carboy LiquidSeg->LiquidSafe No LiquidSafe->Labeling Disposal Ship to Licensed Incinerator (Rotary Kiln with Scrubber) Labeling->Disposal

Caption: Decision tree for the segregation and packaging of fluoropyrimidine-azetidine waste streams.

Part 5: Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The azetidine moiety may have volatility or generate dust. Clear the immediate area.[4][11][12][13][14]

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat.[1][2][7] If powder is aerosolized, use an N95 or P100 respirator.[1][2][6][7]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a bag.[1][2][7]

    • Liquid: Absorb with vermiculite or sand.[2] Do not use sawdust (combustible).

  • Decontamination: Wash the surface with a mild soap solution. Avoid bleach due to the nitrogen content of the molecule (risk of chloramine formation).

Part 6: Regulatory & Self-Validating Systems[1]

How to Validate Your Disposal Stream: To ensure your waste stream is compliant without external audits, perform this self-check:

  • The Halogen Check: Does the label explicitly say "Contains Halogens" or "Fluorinated"? (Required for the incineration facility to activate scrubbers).[5]

  • The pH Check: Is the liquid waste container neutral (pH 6-8)? (Prevents azetidine degradation in the drum).

  • The Code Check: In the US, this likely falls under D001 (if in flammable solvent) or is a "Waste Not Otherwise Specified."[2] If the pure substance is discarded, treat it with the severity of a P-listed waste (acutely toxic) due to the fluoropyrimidine similarity to chemotherapeutics, even if not explicitly listed.[1][2]

References
  • United States Environmental Protection Agency (EPA). "Hazardous Waste Characteristics: A User-Friendly Reference Document." EPA.gov. [Link]

  • National Institutes of Health (NIH). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. [Link]

  • PubChem. "Compound Summary: 5-Fluorouracil (Structural Analog Safety Data)." National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov. [Link]

Sources

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